2-Methoxy-1-nitro-3-(trifluoromethyl)benzene
Description
BenchChem offers high-quality 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methoxy-1-nitro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7-5(8(9,10)11)3-2-4-6(7)12(13)14/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQBIPDAXBSVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620338 | |
| Record name | 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627531-40-2 | |
| Record name | 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Advanced Synthetic and Application Guide: 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated motifs is a proven tactic to enhance metabolic stability and lipophilicity. 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene (CAS 1227511-63-8) serves as a highly specialized, sterically encumbered building block. Its primary industrial value lies in its role as the direct precursor to 2-methoxy-3-(trifluoromethyl)aniline (CAS 634187-08-9) , a privileged pharmacophore utilized in targeted therapies, including next-generation kinase inhibitors and mutant p53 restorers ().
As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical rationale, upstream synthesis, and downstream functionalization of this critical intermediate, providing field-proven, self-validating protocols for drug development professionals.
Structural Rationale & Physicochemical Profiling
The 1,2,3-trisubstitution pattern of this molecule is not accidental; it is a meticulously designed electronic and steric system.
-
The Central Methoxy (-OCH₃) Group: Positioned at C2 (flanked by the nitro and trifluoromethyl groups), the methoxy ether acts as a critical "conformational lock" in downstream active pharmaceutical ingredients (APIs). Once the nitro group is reduced and converted into an amide or urea, the methoxy oxygen engages in intramolecular hydrogen bonding with the adjacent amide proton, enforcing a rigid, bioactive geometry.
-
The Trifluoromethyl (-CF₃) Group: Occupying the C3 position, this strongly electron-withdrawing group provides profound lipophilicity and shields the aromatic ring from oxidative degradation by CYP450 enzymes.
-
The Nitro (-NO₂) Group: Located at C1, the nitro group serves as a robust, masked amine. Retaining the amine in its oxidized state during early synthetic steps prevents unwanted N-alkylation or premature oxidation, allowing for orthogonal reactivity.
Quantitative Data: Physicochemical Properties
Table 1: Comparative profiling of the nitro building block and its downstream aniline pharmacophore.
| Property | 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene | 2-Methoxy-3-(trifluoromethyl)aniline |
| CAS Number | 1227511-63-8 | 634187-08-9 |
| Molecular Formula | C₈H₆F₃NO₃ | C₈H₈F₃NO |
| Molecular Weight | 221.13 g/mol | 191.15 g/mol |
| Key Functional Groups | -NO₂, -OCH₃, -CF₃ | -NH₂, -OCH₃, -CF₃ |
| Electronic Nature | Strongly Electron-Deficient | Electron-Rich (Activated) |
| Primary Application | Upstream Synthetic Intermediate | API Pharmacophore / Scaffold |
Synthetic Methodologies: From Phenol to Pharmacophore
The synthesis of the 1,2,3-trisubstituted core requires precise control over regiochemistry.
Step 1: Regioselective Nitration Starting from 2-(trifluoromethyl)phenol, electrophilic aromatic substitution (nitration) is driven by synergistic directing effects. The hydroxyl group is strongly activating and ortho/para directing, while the -CF₃ group is deactivating and meta directing. The position ortho to the -OH (C6) is simultaneously meta to the -CF₃, making it the electronically favored site, yielding 2-nitro-6-(trifluoromethyl)phenol.
Step 2: O-Methylation The intermediate phenol is O-methylated to yield CAS 1227511-63-8 (). Causality: This step is mandatory because free phenols can poison palladium catalysts during subsequent hydrogenation or undergo unwanted redox side reactions.
Step 3: Chemoselective Reduction The nitro group is catalytically hydrogenated to the corresponding aniline (CAS 634187-08-9) (), preparing the molecule for scaffold integration (e.g., coupling with electrophiles to target mutant p53 pathways) ().
Synthetic workflow for CAS 1227511-63-8 and downstream reduction to the aniline pharmacophore.
Self-Validating Experimental Protocols
Protocol A: O-Methylation to Synthesize CAS 1227511-63-8
-
Charge: To a dry, nitrogen-purged reactor, charge 2-nitro-6-(trifluoromethyl)phenol (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) (5 volumes).
-
Base Addition: Add finely powdered potassium carbonate (K₂CO₃, 2.0 equiv).
-
Causality: The high acidity of the nitrophenol (pKa ~4.5) allows the use of a mild base like K₂CO₃, which cleanly deprotonates the phenol without triggering side reactions common with stronger bases (e.g., NaH).
-
-
Electrophile Addition: Cool the suspension to 0–5 °C. Dropwise add methyl iodide (MeI, 1.5 equiv).
-
Causality: Cooling prevents the highly volatile MeI (bp 42 °C) from escaping and controls the exothermic Sₙ2 alkylation.
-
-
Reaction Monitoring (Self-Validation): Warm to ambient temperature and stir for 4 hours. Monitor via HPLC. The reaction is complete when the intense yellow color of the phenoxide anion dissipates into a pale solution, indicating >99% conversion to the neutral ether.
-
Workup: Quench with cold water (15 volumes) to precipitate the product. Filter, wash with water, and dry under vacuum.
Protocol B: Catalytic Hydrogenation to Aniline (CAS 634187-08-9)
-
Charge: In a high-pressure autoclave, dissolve 2-methoxy-1-nitro-3-(trifluoromethyl)benzene (1.0 equiv) in a 1:1 mixture of absolute ethanol and ethyl acetate (10 volumes).
-
Causality: EtOAc enhances the solubility of the sterically hindered nitro compound, while EtOH stabilizes the transient intermediates.
-
-
Catalyst Addition: Add 10% Pd/C (5 wt%). Purge the vessel with N₂ three times before introducing H₂ to prevent explosive atmospheric mixtures.
-
Hydrogenation: Pressurize with H₂ to 3 atm and heat to 40 °C.
-
Causality: Elevated pressure ensures the rapid, complete reduction of the potentially explosive hydroxylamine intermediate to the final aniline.
-
-
Reaction Monitoring (Self-Validation): Monitor hydrogen uptake via a mass flow controller. A plateau in H₂ consumption before the theoretical volume is reached indicates catalyst poisoning. Sample via HPLC; if the hydroxylamine intermediate persists (>1%), do not terminate the reaction. Vent, add fresh Pd/C, and re-pressurize.
-
Workup: Filter the catalyst through a pad of Celite under a nitrogen blanket (dry Pd/C is pyrophoric). Concentrate the filtrate in vacuo.
Quantitative Data: Nitro Reduction Optimization
Table 2: Optimization matrix for the chemoselective reduction of the nitro group.
| Catalyst System | Solvent | Temp / Pressure | Conversion | Impurity Profile (Hydroxylamine risk) |
| 10% Pd/C | Methanol | 25 °C / 1 atm | >95% | Moderate (Requires extended time) |
| 10% Pd/C | EtOH/EtOAc | 40 °C / 3 atm | >99% | Low (<1%) - Optimal Condition |
| Raney Nickel | THF | 50 °C / 5 atm | >90% | High (Risk of hydrodefluorination) |
| Fe / NH₄Cl | EtOH/H₂O | 80 °C / Reflux | >98% | None (Chemoselective but poor scalability) |
Applications in Drug Development
Once reduced, the resulting aniline is a versatile nucleophile. It is frequently reacted with isocyanates to form ureas, or with acyl chlorides to form amides. The unique steric bulk of the methoxy and trifluoromethyl groups forces the resulting pharmacophore into a highly specific dihedral angle, which is a critical design parameter for fitting into the hydrophobic pockets of target kinases or stabilizing mutant p53 proteins ().
Pharmacophore contributions of the 2-methoxy-3-(trifluoromethyl)aniline motif in drug design.
References
Strategic Sourcing and Synthetic Applications of 3-Trifluoromethyl-2-nitroanisole in Advanced Drug Discovery
Executive Summary
In the landscape of modern pharmaceutical and agrochemical development, sterically hindered, electron-deficient aromatic building blocks are highly sought after for their ability to lock molecular conformations and improve target binding affinity. 3-Trifluoromethyl-2-nitroanisole (Standard IUPAC: 1-Methoxy-2-nitro-3-(trifluoromethyl)benzene) serves as a critical upstream precursor in these workflows.
This technical guide provides an in-depth analysis of the physicochemical properties, procurement economics, and validated synthetic methodologies associated with 3-Trifluoromethyl-2-nitroanisole, specifically focusing on its chemoselective reduction to 2-methoxy-6-(trifluoromethyl)aniline—a vital intermediate in the synthesis of α4β7 integrin antagonists[1] and selective herbicidal sulfonamides[2].
Physicochemical Profiling & Procurement Economics
Due to the reactive nature of the nitroaromatic moiety, 3-Trifluoromethyl-2-nitroanisole is typically synthesized on-demand or supplied as a specialized catalog item. Drug development programs must often evaluate the procurement economics of both the nitro precursor and its direct downstream aniline derivative to optimize supply chain efficiency.
Table 1: Physicochemical Profile of the Precursor
| Property | Value |
| IUPAC Name | 1-Methoxy-2-nitro-3-(trifluoromethyl)benzene |
| CAS Number | 1227511-63-8 |
| Molecular Formula | C₈H₆F₃NO₃ |
| Molecular Weight | 221.13 g/mol |
| SMILES | O=N(=O)C=1C(OC)=CC=CC1C(F)(F)F |
| Storage Conditions | Sealed in dry, 2-8°C[3] |
Table 2: Supplier Landscape and Pricing Matrix
Note: Pricing is subject to scale and vendor availability. The nitro precursor is often priced on application (POA), leading many labs to source the pre-reduced aniline derivative for immediate downstream coupling.
| Compound | CAS Number | Supplier | Quantity | Price / Status |
| 3-Trifluoromethyl-2-nitroanisole | 1227511-63-8 | ChemScene[3] | Custom | POA (≥98% Purity) |
| 3-Trifluoromethyl-2-nitroanisole | 1227511-63-8 | AA Blocks[4] | Custom | POA |
| 2-Methoxy-6-(trifluoromethyl)aniline | 133863-87-3 | CymitQuimica[5] | 100 mg | €58.00 |
| 2-Methoxy-6-(trifluoromethyl)aniline | 133863-87-3 | CymitQuimica[5] | 1 g | €148.00 |
| 2-Methoxy-6-(trifluoromethyl)aniline | 133863-87-3 | CymitQuimica[5] | 5 g | €465.00 |
Mechanistic Utility in Pharmaceutical Workflows
The primary utility of 3-Trifluoromethyl-2-nitroanisole lies in its conversion to 2-methoxy-6-(trifluoromethyl)aniline. The resulting amine is flanked by two bulky, electron-modulating groups (methoxy and trifluoromethyl). When incorporated into an Active Pharmaceutical Ingredient (API), this unique 2,6-disubstitution pattern restricts the rotational freedom of the N-aryl bond.
In the context of Inflammatory Bowel Disease (IBD) and Crohn's disease therapeutics, this conformational restriction is leveraged to enhance the binding affinity of small-molecule antagonists to the human α4β7 integrin receptor[1].
Fig 1: Synthetic workflow from 3-Trifluoromethyl-2-nitroanisole to α4β7 integrin antagonists.
Validated Experimental Methodology
To ensure reproducibility and scientific integrity, the following protocol details the chemoselective catalytic hydrogenation of 3-Trifluoromethyl-2-nitroanisole. This methodology is designed as a self-validating system , ensuring that intermediate quality is confirmed before proceeding to complex downstream couplings[1].
Protocol: Chemoselective Catalytic Hydrogenation
Step 1: Substrate Solvation
-
Action: Suspend 1.3 g (5.88 mmol) of 1-methoxy-2-nitro-3-(trifluoromethyl)benzene in 20 mL of anhydrous ethanol.
-
Causality: Ethanol is selected over protic solvents like methanol or aprotic solvents like THF because it provides optimal solubility for the highly fluorinated nitroaromatic precursor while moderating the activity of the palladium catalyst, thereby suppressing unwanted side reactions such as ether cleavage.
Step 2: Catalyst Introduction
-
Action: Carefully add 700 mg of 10% Palladium on Carbon (Pd/C) to the mixture under an inert argon atmosphere.
-
Causality: A 10% Pd/C catalyst is specifically chosen for its high surface area. The severe steric bulk of the adjacent methoxy and trifluoromethyl groups requires a highly active surface to facilitate the reduction of the nitro group. Crucially, we avoid stronger hydride reducing agents (e.g., LiAlH₄) to prevent the reductive defluorination of the sensitive -CF₃ moiety.
Step 3: Catalytic Hydrogenation
-
Action: Purge the reaction vessel with H₂ gas and stir at room temperature under 1 atm of H₂ for 16 hours.
-
Causality: Maintaining ambient temperature and atmospheric pressure is a strict requirement. Elevated pressures or temperatures risk the over-reduction of the aromatic ring or cleavage of the C-F bonds, which would destroy the pharmacophore.
Step 4: Self-Validating Isolation & In-Process Quality Control (IPQC)
-
Action: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo.
-
Validation System: Before proceeding to Sandmeyer-type diazotization (using CuBr and t-BuONO)[1] or sulfonamide coupling[2], the crude mixture must be validated via LC-MS. The protocol is considered successful only if the chromatogram shows the complete disappearance of the precursor mass peak (m/z = 222 [M+H]⁺) and the emergence of a dominant peak at m/z = 192 [M+H]⁺, corresponding to the target aniline. If m/z = 222 persists, the catalyst surface was likely poisoned, dictating immediate re-submission to hydrogenation.
References
The following authoritative sources and patent literature were utilized to ground the mechanistic claims, pricing data, and protocols described in this guide:
-
[4] Title: Product Index - AA Blocks Source: AA Blocks URL: [Link]
-
[2] Title: US5177206A - Process for the preparation of substituted N-(aryl)-1,2,4-triazolopyrimidine-2-sulfonamides Source: Google Patents URL:
-
[1] Title: WO2021076890A1 - INHIBITING HUMAN INTEGRIN α4β7 Source: Google Patents URL:
Sources
- 1. WO2021076890A1 - INHIBITING HUMAN INTEGRIN α4β7 - Google Patents [patents.google.com]
- 2. US5177206A - Process for the preparation of substituted N-(aryl)-1,2,4-triazolopyrimidine-2-sulfonamides - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. aablocks.com [aablocks.com]
- 5. 2-Methoxy-6-(trifluoromethyl)aniline | CymitQuimica [cymitquimica.com]
Navigating the Uncharted: A Technical Safety Guide to 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene and Its Analogs
Section 1: Compound Profile and Hazard Identification
2-Methoxy-1-nitro-3-(trifluoromethyl)benzene belongs to a class of substituted nitroaromatic compounds, which are widely utilized as intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of a nitro group, a methoxy group, and a trifluoromethyl group on the benzene ring dictates its reactivity and toxicological profile.
Based on the analysis of its isomers, such as 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene and 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene, a consistent hazard profile emerges.[1][2] The primary hazards associated with this class of compounds are summarized below:
GHS Hazard Classification (Anticipated):
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Tract Irritation) |
Hazard Pictogram:
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.[2]
Section 2: Prudent Handling and Storage Protocols
Given the anticipated hazards, a stringent set of handling and storage procedures is essential to minimize exposure and ensure a safe laboratory environment.
2.1. Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and personal protective equipment, is mandatory.
-
Ventilation: All work with 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[3]
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[3]
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) must be worn at all times.[4] Contaminated clothing should be removed and laundered before reuse.
-
Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.
2.2. Safe Storage
Proper storage is critical to prevent degradation and accidental release.
-
Container: Store in a tightly sealed, properly labeled container.
-
Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Incompatibilities: Avoid contact with strong bases and oxidizing agents.[4]
Section 3: Emergency Response Procedures
Rapid and appropriate action in the event of an emergency can significantly mitigate harm.
3.1. First-Aid Measures
The following first-aid measures are based on the expected effects of exposure to analogous compounds:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the individual is conscious, provide water to drink. Seek immediate medical attention.[3] |
3.2. Fire-Fighting Measures
-
Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire. Water spray, dry chemical, foam, or carbon dioxide are generally suitable.[3]
-
Specific Hazards: Combustion may produce toxic fumes, including oxides of carbon and nitrogen, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
3.3. Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in Section 2.1.
-
Containment and Cleanup: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Do not allow the material to enter drains or waterways.[3]
Section 4: Toxicological and Ecological Considerations
4.1. Toxicological Profile (Inferred)
The toxicological properties of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene have not been fully investigated. The anticipated acute effects are based on data from similar compounds and include:
-
Oral Toxicity: Harmful if swallowed.
-
Dermal Toxicity: Expected to cause skin irritation.
-
Inhalation Toxicity: May cause respiratory tract irritation.
-
Eye Irritation: Causes serious eye irritation.
Chronic exposure effects are unknown. As a precautionary measure, it should be handled as a compound with potential for long-term health effects.
4.2. Ecological Information
The environmental impact of this compound has not been assessed. It is crucial to prevent its release into the environment. All waste materials should be disposed of in accordance with local, state, and federal regulations.
Section 5: Experimental Workflows and Safety Integration
The following diagrams illustrate the integration of safety protocols into standard laboratory workflows.
Figure 1: A generalized workflow for the safe handling of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene.
Figure 2: A decision-making workflow for responding to a chemical spill.
References
-
SAFETY DATA SHEET - 1-Nitro-3-(trichloromethyl)benzene. Angene Chemical. [Link]
Sources
The Solubility Profile of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene: A Technical Guide for Researchers in Drug Development
Abstract
This in-depth technical guide provides a comprehensive analysis of the solubility of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene, a compound of interest for researchers, scientists, and drug development professionals. In the absence of extensive empirical solubility data in publicly accessible literature, this guide focuses on the foundational physicochemical principles governing its solubility in organic solvents. We delve into the electronic and steric effects of the methoxy, nitro, and trifluoromethyl functional groups and their collective impact on solute-solvent interactions. Furthermore, this document outlines detailed, field-proven experimental protocols for the accurate determination of solubility, ensuring a self-validating system for data generation. By synthesizing theoretical insights with practical methodologies, this guide aims to empower researchers to make informed decisions regarding solvent selection, formulation development, and the overall progression of their research and development endeavors.
Introduction: Understanding the Criticality of Solubility in Drug Discovery
The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with suboptimal physicochemical properties being a primary cause of attrition. Among these properties, solubility stands as a critical determinant of a compound's ultimate bioavailability and therapeutic efficacy. Poor solubility can lead to a cascade of issues, including inadequate absorption, variable in vivo exposure, and difficulties in formulation development.
2-Methoxy-1-nitro-3-(trifluoromethyl)benzene, with its unique substitution pattern on the benzene ring, presents a complex case for solubility prediction. The interplay between the electron-donating methoxy group, the strongly electron-withdrawing nitro and trifluoromethyl groups, and their specific positional arrangement creates a molecule with distinct electronic and steric characteristics. Understanding how these features dictate its interaction with various organic solvents is paramount for its effective utilization in medicinal chemistry and drug development programs.
This guide will first deconstruct the molecular architecture of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene to provide a qualitative prediction of its solubility behavior. Subsequently, it will equip the reader with robust experimental protocols to quantitatively assess its solubility in a range of organic solvents.
Physicochemical Landscape of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To anticipate the solubility of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene, we must first analyze the contributions of its constituent functional groups.
-
The Benzene Core: The aromatic ring itself is nonpolar and lipophilic, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces.
-
The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent increases the electron density of the aromatic ring. The oxygen atom can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents.
-
The Nitro Group (-NO₂): This is a strong electron-withdrawing group that introduces significant polarity to the molecule. The oxygen atoms can also act as hydrogen bond acceptors.
-
The Trifluoromethyl Group (-CF₃): This highly electronegative group is a strong electron-withdrawer and increases the lipophilicity of the molecule. The fluorine atoms are weak hydrogen bond acceptors.
The combined effect of these groups results in a molecule with a complex polarity profile. The presence of both polar (nitro, methoxy) and lipophilic (trifluoromethyl, benzene ring) regions suggests that 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene will likely exhibit moderate solubility in a range of organic solvents, with a preference for those that can engage in both polar and nonpolar interactions.
Qualitative Solubility Prediction:
Based on the analysis of its functional groups, we can make the following qualitative predictions about the solubility of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene:
| Solvent Class | Predicted Solubility | Rationale |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Low to Moderate | The nonpolar benzene ring and trifluoromethyl group will interact favorably, but the polar nitro and methoxy groups will be poorly solvated. |
| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar nitro and methoxy groups, while also having sufficient nonpolar character to solvate the aromatic ring and trifluoromethyl group. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate | These solvents can act as hydrogen bond donors to the oxygen atoms of the methoxy and nitro groups. However, the overall lipophilicity of the molecule may limit very high solubility. |
| Water | Very Low | The significant nonpolar surface area of the molecule will lead to poor solvation by the highly polar and hydrogen-bonding network of water. |
It is crucial to emphasize that these are qualitative predictions. For definitive data, experimental determination is essential.
Experimental Determination of Solubility: A Rigorous Approach
To ensure the generation of reliable and reproducible solubility data, a well-designed experimental protocol is indispensable. The following section details a robust, HPLC-based method for the determination of the equilibrium solubility of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene in various organic solvents. This method is a self-validating system, incorporating controls and checks to ensure data integrity.
High-Performance Liquid Chromatography (HPLC)-Based Solubility Assay
This method is widely used in the pharmaceutical industry due to its sensitivity, accuracy, and ability to separate the analyte from potential impurities.[1][2]
Principle: An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature. After reaching equilibrium, the saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined by HPLC with UV detection, by comparing the peak area to a standard curve of known concentrations.
Experimental Workflow:
Sources
Structural and Mechanistic Divergence in Fluorinated Nitroanisoles: A Technical Guide to 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene and its Isomers
Executive Summary
Fluorinated nitroanisoles represent a privileged class of building blocks in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. The incorporation of a trifluoromethyl (-CF3) group imparts enhanced lipophilicity, metabolic stability, and unique electronic properties to the aromatic scaffold. However, the positional isomerism of the methoxy (-OCH3), nitro (-NO2), and -CF3 groups dictates fundamentally divergent reactivity profiles.
This whitepaper provides an in-depth mechanistic analysis comparing 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene with its more commonly utilized isomer, 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene . By understanding the causality behind their steric and electronic environments, process chemists can rationally design scalable synthetic routes, avoiding kinetic bottlenecks in nucleophilic aromatic substitution (SNAr) and catalytic hydrogenation.
Structural and Electronic Profiling
The reactivity of a substituted benzene ring is a delicate balance of inductive effects, resonance, and steric hindrance. In fluorinated nitroanisoles, the -NO2 group acts as a strong electron-withdrawing group (EWG) via both resonance and inductive effects, while the -CF3 group is a strong inductive EWG. The -OCH3 group is an electron-donating group (EDG) via resonance but inductively withdrawing.
Isomeric Comparison
-
2-Methoxy-1-nitro-3-(trifluoromethyl)benzene (Isomer A): In this configuration, the methoxy group is flanked directly by the bulky nitro and trifluoromethyl groups. This creates a severe steric blockade (ortho-disubstitution effect) that twists the methoxy and nitro groups out of coplanarity with the benzene ring, disrupting resonance stabilization.
-
1-Methoxy-4-nitro-2-(trifluoromethyl)benzene (Isomer B): Here, the methoxy group is para to the nitro group and ortho to the -CF3 group. The para relationship allows for optimal resonance delocalization, highly activating the methoxy carbon for nucleophilic attack.
Quantitative Data Summary
The following table summarizes the key physicochemical and reactivity metrics of the two primary isomers [1][2].
| Property | 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene | 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene |
| CAS Number | 627531-40-2 | 654-76-2 |
| Molecular Weight | 221.13 g/mol | 221.13 g/mol |
| Chemical Formula | C8H6F3NO3 | C8H6F3NO3 |
| Steric Environment | Highly Congested (-OCH3 flanked by -NO2 and -CF3) | Open (-OCH3 is para to -NO2) |
| SNAr Reactivity | Extremely Low (Steric Blockade) | High (Para-Activation by -NO2) |
| Reduction Kinetics | Slow (Catalyst surface access restricted) | Fast (Unhindered -NO2 group) |
Mechanistic Reactivity & Causality
As process scientists, we must select reagents and conditions based on the intrinsic mechanistic pathways dictated by the molecule's topology [3].
Nucleophilic Aromatic Substitution (SNAr)
SNAr requires the formation of a negatively charged Meisenheimer complex. For Isomer B , the para-nitro group acts as an electron sink, stabilizing the transition state. The methoxy group acts as a viable leaving group when displaced by stronger nucleophiles (e.g., secondary amines). Conversely, for Isomer A , the incoming nucleophile cannot achieve the necessary trajectory (Bürgi-Dunitz angle equivalent for aromatic systems) due to the steric clash between the -CF3 and -NO2 groups, rendering SNAr practically unviable without extreme thermal forcing.
Nitro Reduction Kinetics
The conversion of the nitro group to an aniline derivative is a ubiquitous step in drug development. Catalytic hydrogenation relies on the adsorption of the nitro group onto the surface of a metal catalyst (e.g., Palladium on Carbon). Isomer A exhibits sluggish reduction kinetics because the flanking -OCH3 and -CF3 groups physically prevent the -NO2 oxygen atoms from coordinating efficiently with the palladium surface. This often necessitates higher hydrogen pressures or elevated temperatures, which increases the risk of unwanted hydrodefluorination.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in causality and self-validating checkpoints to ensure safety and high yield.
Protocol 1: Catalytic Hydrogenation of 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene
Objective: Clean reduction of the nitro group to an amine without defluorination.
-
Reaction Setup: Charge a pressure-rated Parr reactor with 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene (1.0 eq), 10% Pd/C (0.05 eq, 50% wet to prevent ignition), and anhydrous methanol (10 volumes).
-
Causality: Palladium on carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent potential hydrodefluorination of the -CF3 group, which can occur under harsh acidic conditions.
-
-
Purging: Purge the vessel with Nitrogen (3x) followed by Hydrogen (3x).
-
Causality: Ensures an inert atmosphere, preventing explosive H2/O2 mixtures.
-
-
Hydrogenation: Pressurize to 3 atm H2 and stir vigorously at 25°C for 4 hours.
-
Causality: Mild pressure and room temperature are sufficient due to the unhindered nature of the para-nitro group.
-
-
Self-Validating Checkpoint: Monitor the reaction via HPLC at 2 hours and 4 hours. You must observe the complete disappearance of the hydroxylamine intermediate before proceeding. Trustworthiness: Incomplete reduction leaves hydroxylamines which are thermally unstable and can disproportionate violently during concentration.
-
Workup: Filter the mixture through a pad of Celite under a nitrogen blanket to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield 4-Methoxy-3-(trifluoromethyl)aniline.
Protocol 2: SNAr Amination of 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene
Objective: Displacement of the methoxy group by a secondary amine.
-
Reaction Setup: Dissolve 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous DMSO (5 volumes). Add morpholine (1.2 eq) and K2CO3 (2.0 eq).
-
Causality: DMSO, a polar aprotic solvent, is critical as it solvates the potassium cation, leaving the nucleophile naked and highly reactive, while simultaneously stabilizing the polar Meisenheimer transition state.
-
-
Heating: Heat the mixture to 80°C for 12 hours.
-
Self-Validating Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The formation of a highly colored (deep yellow/orange) product spot indicates successful conjugation, as the new amino group extends the chromophore's conjugation with the nitro group.
-
Workup: Quench the reaction by pouring it into crushed ice water (15 volumes). The product will precipitate. Filter, wash with cold water, and dry under vacuum.
Signaling and Workflow Visualization
The following diagram illustrates the divergent synthetic workflows dictated by the steric environments of the two isomers.
Figure 1: Divergent synthetic workflows and reactivity profiles of fluorinated nitroanisole isomers.
References
Commercial availability of 2-Nitro-3-(trifluoromethyl)anisole for research
Technical Whitepaper: Strategic Sourcing and Synthetic Utility of 2-Nitro-3-(trifluoromethyl)anisole
Executive Summary
2-Nitro-3-(trifluoromethyl)anisole (CAS 1227511-63-8) is a high-value, trisubstituted aromatic intermediate critical for the development of kinase inhibitors and agrochemicals.[1] Its structural uniqueness lies in the 1,2,3-substitution pattern , creating a sterically congested "sandwich" motif where the nitro group is flanked by a methoxy group and a trifluoromethyl group. This conformation imparts unique electronic properties and metabolic stability but also complicates direct synthesis via electrophilic aromatic substitution.
This guide addresses the primary challenge researchers face: limited commercial availability . While listed in catalogs, stock is often non-existent or subject to long lead times. We provide a validated "Make vs. Buy" strategy, detailing a robust synthesis from the more available phenol precursor, and outline its downstream utility in heterocycle formation.
Chemical Identity & Sourcing Intelligence
Correct identification is the first hurdle due to the prevalence of structural isomers (e.g., 4-nitro or 2-methoxy-5-nitro variants).[1]
| Property | Specification |
| IUPAC Name | 1-Methoxy-2-nitro-3-(trifluoromethyl)benzene |
| CAS Number | 1227511-63-8 (Exact Match) |
| Molecular Formula | C₈H₆F₃NO₃ |
| Molecular Weight | 221.13 g/mol |
| Key Precursor (Phenol) | 2-Nitro-3-(trifluoromethyl)phenol (CAS 386-72-1 ) |
| Key Derivative (Aniline) | 2-Methoxy-3-(trifluoromethyl)aniline |
Commercial Availability Status
-
Direct Sourcing (CAS 1227511-63-8): Listed by boutique building block suppliers (e.g., AA Blocks, Shiya Biopharm) but frequently "Inquire for Pricing/Lead Time."[1]
-
Precursor Sourcing (CAS 386-72-1): The phenolic precursor is more widely available as a commodity chemical from major vendors (Sigma-Aldrich, Enamine, Combi-Blocks).[1]
Recommendation: If the lead time for the anisole exceeds 2 weeks, purchase the phenol (CAS 386-72-1) and perform the methylation protocol described in Section 3.[1]
Strategic Decision Framework
The following logic gate determines the optimal acquisition path based on project timelines and chemical competency.
Figure 1: Decision matrix for sourcing CAS 1227511-63-8. The "Make" route via the phenol is often the fastest path.
Technical Protocol: Synthesis via O-Methylation
This protocol converts commercially available 2-nitro-3-(trifluoromethyl)phenol into the target anisole. It is superior to direct nitration of 3-(trifluoromethyl)anisole, which yields inseparable mixtures of regioisomers.[1]
Protocol A: O-Methylation of 2-Nitro-3-(trifluoromethyl)phenol
-
Objective: Selective methylation of the phenolic oxygen.
-
Scale: 10.0 mmol (approx. 2.07 g of starting material).
-
Reaction Time: 4–12 hours.
Reagents & Materials:
-
Substrate: 2-Nitro-3-(trifluoromethyl)phenol (CAS 386-72-1).[1]
-
Electrophile: Methyl Iodide (MeI) [1.5 eq] OR Dimethyl Sulfate (DMS) [1.2 eq]. Note: MeI is preferred for ease of handling.
-
Base: Potassium Carbonate (K₂CO₃), anhydrous [2.0 eq].
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone (Reagent Grade).[1]
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.07 g (10 mmol) of the phenol in 20 mL of anhydrous DMF.
-
Deprotonation: Add 2.76 g (20 mmol) of finely ground K₂CO₃. The suspension may turn bright yellow/orange due to phenoxide formation. Stir at room temperature for 15 minutes.
-
Addition: Cool the mixture to 0°C (ice bath). Dropwise add 0.94 mL (15 mmol) of Methyl Iodide via syringe.
-
Safety: MeI is a potent alkylating agent. Use a fume hood.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
-
Monitoring (Self-Validation):
-
TLC: Elute in 20% EtOAc/Hexanes.
-
Starting Material: Low R_f (acidic/polar).
-
Product: High R_f (non-polar).
-
Endpoint: Disappearance of the low R_f spot.
-
-
Workup: Pour the reaction mixture into 100 mL of ice water. Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Usually obtained as a yellow oil or low-melting solid.[1] If necessary, purify via silica gel chromatography (0-10% EtOAc/Hexanes).[1]
Data Verification (Expected NMR):
-
¹H NMR (CDCl₃): Look for the appearance of a sharp singlet at δ ~3.9–4.0 ppm (3H, -OCH₃). The aromatic region will show three protons (triplet/doublet patterns) shifted slightly upfield relative to the phenol.
Downstream Applications & Synthetic Utility[2]
Once secured, 2-Nitro-3-(trifluoromethyl)anisole serves as a linchpin for synthesizing privileged medicinal scaffolds.[1]
Pathway 1: Reduction to Aniline (Kinase Inhibitor Core)
The most common application is reduction to 2-Methoxy-3-(trifluoromethyl)aniline .[1] This aniline is a bioisostere for various ortho-substituted anilines used in kinase inhibitors (e.g., VEGFR, EGFR targets).[1]
-
Method: Hydrogenation (H₂, Pd/C) is standard.
-
Caution: Avoid prolonged exposure to H₂/Pd if hydrodefluorination (loss of F) is observed, though the CF₃ group is generally stable. Iron/Acetic acid (Fe/AcOH) is a safer chemoselective alternative if sensitive groups are present.
Pathway 2: Indole/Benzimidazole Synthesis
The ortho-nitro/methoxy arrangement allows for "Batcho-Leimgruber" type indole synthesis or cyclization to benzimidazoles after reduction.[1]
Figure 2: Synthetic divergence from the anisole core.[1]
References
-
CAS Registry. (2023). 1-Methoxy-2-nitro-3-(trifluoromethyl)benzene (CAS 1227511-63-8).[1][2] American Chemical Society.[3]
-
Sigma-Aldrich. (2023).[1] Product Specification: 2-Nitro-3-(trifluoromethyl)phenol (CAS 386-72-1).[1] Merck KGaA.
-
BenchChem. (2025).[4][5] Application Notes and Protocols for the Reduction of Nitro Groups to Amines.[5][6]
-
Shiya Biopharm. (2026).[3] Catalog Entry: 1-Methoxy-2-nitro-3-trifluoromethyl-benzene.[1][2]
-
National Institute of Standards and Technology (NIST). (2025). Mass Spectrum of Nitro-trifluoromethyl-anisole isomers.[1] U.S. Department of Commerce.
Sources
- 1. ²úÆ··ÖÀàËÕÖÝÊ©ÑÇÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [shiyabiopharm.com]
- 2. aablocks.com [aablocks.com]
- 3. 1-Methoxy-2-nitro-3-trifluoromethyl-benzene-²úÆ·ÐÅÏ¢-ËÕÖÝÊ©ÑÇÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [shiyabiopharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
Methodological & Application
Application Note: Regioselective Synthesis of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene
Target Compound: 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene (CAS: 627531-40-2) [1] Starting Material: 3-(Trifluoromethyl)anisole (CAS: 454-90-0) Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
The synthesis of highly substituted fluorinated nitroaromatics is a critical workflow in the development of active pharmaceutical ingredients (APIs) and agrochemicals. The conversion of 3-(trifluoromethyl)anisole to 2-methoxy-1-nitro-3-(trifluoromethyl)benzene presents a significant synthetic challenge: directing an electrophilic aromatic substitution to the most sterically congested position on the ring (C2).
As a Senior Application Scientist, I have designed this protocol to bypass the limitations of standard mixed-acid nitration. By utilizing in situ generated acetyl nitrate , we leverage an oxyphilic precursor complex that overrides steric hindrance, directing the nitronium equivalent specifically to the ortho positions. This guide details the mechanistic rationale, a self-validating experimental protocol, and the chromatographic isolation strategy required to obtain the pure C2-isomer.
Mechanistic Rationale & Regioselectivity (The "Why")
In 3-(trifluoromethyl)anisole, the aromatic ring is influenced by two competing directing groups:
-
Methoxy (-OCH₃): Strongly activating (+M effect) and ortho/para directing (activating C2, C4, and C6).
-
Trifluoromethyl (-CF₃): Strongly deactivating (-I effect) and meta directing (deactivating C2, C4, and C6).
Because the activating power of the methoxy group dominates, nitration will occur at C2, C4, and C6. However, under standard nitration conditions (HNO₃/H₂SO₄), the bulky -CF₃ group at C3 creates severe steric hindrance at the adjacent C2 position. Consequently, standard mixed acids predominantly yield the C4 and C6 isomers.
The Acetyl Nitrate Solution: To force nitration at the sterically hindered C2 position, we replace sulfuric acid with acetic anhydride (Ac₂O) to generate acetyl nitrate (AcONO₂) [2]. Acetyl nitrate acts via a distinct mechanism: it forms a non-covalent, oxyphilic precursor complex with the oxygen atom of the methoxy group. This coordination effectively tethers the nitrating agent to the methoxy group, facilitating an intramolecular-like delivery of the nitro group to the adjacent ortho positions (C2 and C6) via a six-membered cyclic transition state [3].
Caption: Logical relationship of substituent directing effects and acetyl nitrate coordination favoring ortho-nitration.
Experimental Protocol (The "How")
This protocol is designed as a self-validating system . Visual and thermal cues are embedded into the steps to ensure the integrity of the reactive intermediates.
Reagents Required
-
3-(Trifluoromethyl)anisole (1.0 equiv, ~10 mmol)
-
Fuming Nitric Acid (>90% HNO₃) (1.5 equiv, 15 mmol)
-
Acetic Anhydride (Ac₂O) (5.0 equiv, 50 mmol)
-
Dichloromethane (DCM)
-
Saturated Aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄
Step-by-Step Methodology
-
Preparation of the Nitrating Agent (0 °C):
-
Charge a dry, round-bottom flask with acetic anhydride (5.0 equiv) and cool to 0 °C using an ice-salt bath under an inert atmosphere (N₂).
-
Add fuming nitric acid (1.5 equiv) dropwise via an addition funnel, maintaining the internal temperature strictly below 5 °C.
-
Self-Validation Check: The solution should remain colorless to pale yellow. A sudden exotherm or the evolution of brown NO₂ gas indicates the uncontrolled decomposition of acetyl nitrate. If this occurs, the batch must be aborted and safely quenched.
-
-
Substrate Addition:
-
Dissolve 3-(trifluoromethyl)anisole (1.0 equiv) in a minimal amount of cold Ac₂O (or DCM).
-
Add the substrate solution dropwise to the nitrating mixture at 0 °C over 15 minutes.
-
-
Reaction Progression:
-
Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for 12–18 hours.
-
Self-Validation Check: Monitor via TLC (Hexane/EtOAc 9:1). The disappearance of the starting material (UV active, no color) and the appearance of distinct yellow spots confirm the formation of nitroaromatics.
-
-
Quenching:
-
Pour the reaction mixture slowly over crushed ice (100 g) with vigorous stirring. Stir for 30 minutes to fully hydrolyze the excess acetic anhydride into acetic acid.
-
-
Extraction & Washing:
-
Extract the aqueous mixture with DCM (3 × 50 mL).
-
Wash the combined organic layers with water (50 mL), followed by saturated aqueous NaHCO₃ (3 × 50 mL) until the aqueous layer tests slightly basic (pH ~8). This ensures complete removal of acetic acid.
-
Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude isomer mixture.
-
-
Chromatographic Isolation:
-
Load the crude oil onto a silica gel column. Elute with a shallow gradient of Hexane to Hexane/EtOAc (95:5).
-
Expert Insight: The target C2-isomer (2-Methoxy-1-nitro-3-(trifluoromethyl)benzene) will elute first . Because the polar nitro group is sterically shielded by the flanking -OCH₃ and -CF₃ groups, it cannot interact strongly with the polar silica stationary phase, resulting in the highest Rf value among the isomers.
-
Caption: Step-by-step experimental workflow for the synthesis and isolation of the target nitroanisole.
Quantitative Data Presentation
The use of acetyl nitrate significantly shifts the isomer distribution compared to standard mixed acids, enriching the mixture with the ortho-nitrated products (C2 and C6) [3]. Below is the expected isomer distribution and chromatographic behavior.
| Isomer Product | Substitution Position | Relative Steric Hindrance | Expected TLC Rf (Hex/EtOAc 9:1) | Expected Yield Ratio (AcONO₂) |
| 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene | C2 | High (Flanked by 2 groups) | ~0.65 (Elutes First) | 25 - 35% |
| 2-Methoxy-4-(trifluoromethyl)nitrobenzene | C6 | Moderate | ~0.50 (Elutes Second) | 45 - 55% |
| 1-Methoxy-4-nitro-3-(trifluoromethyl)benzene | C4 | Low | ~0.35 (Elutes Third) | < 15% |
Note: Yield ratios are approximate and depend heavily on strict temperature control during the generation of the acetyl nitrate complex.
References
-
Norman, R. O. C., & Radda, G. K. Title: The ortho:para-Ratio in Aromatic Substitution. Part 1. The Nitration of Methyl Phenethyl Ether. Source: Journal of the Chemical Society (Resumed), 1961, 3030-3037. URL:[Link]
-
Sánchez-Viesca, F., & Gómez, R. Title: Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations. Source: Journal of Chemical Education (ACS Publications), 2011, 88(8), 1105–1108. URL:[Link]
Application Note: Regioselective Nitration of 3-(Trifluoromethyl)anisole
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
The incorporation of fluorinated motifs, particularly the trifluoromethyl (–CF₃) group, is a cornerstone strategy in modern medicinal chemistry to enhance metabolic stability and lipophilicity. The nitration of 3-(trifluoromethyl)anisole (1-methoxy-3-(trifluoromethyl)benzene) presents a classic electrophilic aromatic substitution (S_E_Ar) challenge, governed by a "push-pull" electronic system.
To achieve high yields and specific regioselectivity, chemists must navigate the competing directing effects of the substituents:
-
The Methoxy Group (–OCH₃): A strongly activating, ortho/para-directing group that stabilizes the Wheland intermediate (sigma complex) via resonance[1].
-
The Trifluoromethyl Group (–CF₃): A strongly deactivating, meta-directing group that destabilizes adjacent positive charge through powerful inductive electron withdrawal.
Because the –OCH₃ group is significantly more activating than the –CF₃ group is deactivating, the methoxy group dictates the orientation of the incoming nitronium ion (NO₂⁺). The available reactive sites are positions 2, 4, and 6.
-
Position 2 is flanked by both the –OCH₃ and –CF₃ groups, making it highly sterically hindered and electronically disfavored.
-
Position 4 is para to the –OCH₃ group but ortho to the bulky –CF₃ group, leading to significant steric clash.
-
Position 6 is ortho to the –OCH₃ group and para to the –CF₃ group. Because the inductive deactivation of the –CF₃ group falls off with distance, and steric hindrance is minimized, Position 6 is the major site of nitration , yielding 1-methoxy-2-nitro-5-(trifluoromethyl)benzene as the primary product.
Fig 1. Electronic and steric directing effects in 3-(trifluoromethyl)anisole nitration.
Experimental Design & Causality
When designing a nitration protocol for this substrate, the choice of reagents directly impacts the impurity profile. We present two distinct methodologies:
1. Classic Mixed-Acid Nitration (HNO₃ / H₂SO₄): The traditional approach utilizes concentrated sulfuric acid as both a catalyst to generate the NO₂⁺ electrophile and a dehydrating agent. Because 3-(trifluoromethyl)anisole is moderately activated, the reaction is highly exothermic. Dichloromethane (DCM) must be used as a co-solvent to act as a thermal sink, and strict temperature control (0 °C) is required to prevent oxidative cleavage or dinitration.
2. Superacid-Promoted Nitration (HNO₃ / HOTf): A modern, milder alternative utilizes trifluoromethanesulfonic acid (HOTf) in hexafluoroisopropanol (HFIP). HOTf acts as a potent water scavenger and superacid, drastically enhancing the electrophilicity of 68% HNO₃ at room temperature[2]. This method avoids the harsh oxidative environment of fuming sulfuric acid, resulting in near-quantitative yields and a cleaner isomer profile[2].
Expert Insight on the 2-Nitro Isomer: If your synthetic route specifically requires the sterically blocked 2-nitro isomer (e.g., for the synthesis of 2-methoxy-6-trifluoromethylaniline), direct nitration will fail. You must employ a blocking-group strategy: first halogenating the 4- and 6-positions with bromine, nitrating at the forced 2-position, and subsequently removing the halogens via hydrodehalogenation (as pioneered by R. Garth Pews at Dow Chemical)[3].
Quantitative Data Summary
| Methodology | Reagents & Solvent | Temp | Major Isomer (C6) | Minor Isomer (C4) | Overall Yield |
| Classic Mixed Acid | 68% HNO₃ / 98% H₂SO₄ in DCM | 0 °C | ~75% | ~20% | 85–90% |
| HOTf-Promoted | 68% HNO₃ / HOTf in HFIP | 25 °C | ~80% | ~15% | >95% |
| Halogen-Blocking | Br₂, then HNO₃, then H₂/Pd | Var. | N/A (2-Nitro exclusive) | N/A | ~60% (3 steps) |
Step-by-Step Experimental Protocols
Protocol A: Classic Mixed-Acid Nitration
Self-Validating Checkpoint: The reaction mixture should remain pale yellow. A shift to deep red/brown indicates loss of temperature control and the onset of oxidative degradation.
-
Acid Preparation: In a rigorously dried 250 mL round-bottom flask equipped with a magnetic stirrer and internal thermometer, add 68% Nitric Acid (1.2 equiv). Cool the flask to 0 °C using an ice-salt bath.
-
Electrophile Generation: Slowly add concentrated 98% Sulfuric Acid (2.0 equiv) dropwise over 15 minutes. Causality: Adding H₂SO₄ to HNO₃ controls the heat of mixing while shifting the equilibrium to form the nitronium ion.
-
Substrate Solvation: In a separate vessel, dissolve 3-(trifluoromethyl)anisole (1.0 equiv) in anhydrous dichloromethane (DCM) to create a 0.5 M solution.
-
Addition: Add the substrate solution dropwise to the mixed acid over 30 minutes. Maintain the internal temperature strictly below 5 °C.
-
Reaction: Stir the biphasic mixture for 2 hours at 0 °C. Monitor completion via HPLC (UV detection at 254 nm).
-
Quench & Isolation: Carefully pour the reaction mixture over 100 g of crushed ice. Causality: Ice quenching prevents a sudden thermal spike that could lead to runaway dinitration. Separate the organic DCM layer. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organics with saturated aqueous NaHCO₃ until pH 7 is reached, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: HOTf-Promoted Nitration (Modern Approach)
Self-Validating Checkpoint: The use of HFIP ensures a homogeneous reaction mixture, preventing localized concentration gradients that cause over-nitration.
Fig 2. Optimized workflow for HOTf-promoted nitration of deactivated arenes.
-
Substrate Preparation: In a 100 mL flask, dissolve 3-(trifluoromethyl)anisole (1.0 equiv) in hexafluoroisopropanol (HFIP) to yield a 1.0 M solution.
-
Nitric Acid Addition: Add 68% HNO₃ (1.1 equiv) to the solution at room temperature (25 °C).
-
Superacid Promotion: Slowly add Trifluoromethanesulfonic acid (HOTf) (0.3 equiv) dropwise. Causality: HOTf acts as a catalytic promoter and water scavenger, driving the reaction to completion rapidly at room temperature without the need for excess heating or harsh sulfuric acid.
-
Reaction: Stir at room temperature for 1 hour.
-
Quench & Isolation: Quench the reaction with deionized water (20 mL). Extract the mixture with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 1-methoxy-2-nitro-5-(trifluoromethyl)benzene from the minor 4-nitro isomer.
References
-
Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration - organic-chemistry.org (Wu, Y., et al. J. Org. Chem. 2023) - 2
-
What happens when anisole is nitrated? - askiitians.com - 1
-
R. Garth Pews's research works | Dow Chemical Company - researchgate.net (Pews, R. G. J. Fluorine Chem. 1998) - 3
Sources
Application Note: Regioselective Preparation of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene via Electrophilic Aromatic Nitration
Executive Summary
The synthesis of highly functionalized fluoroaromatic building blocks is a critical pathway in modern drug development and agrochemical discovery. This application note details the regioselective preparation of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene (CAS: 627531-40-2)[1], also commercially recognized as 2-methoxy-3-nitrobenzotrifluoride[2]. Utilizing standard electrophilic aromatic substitution (EAS) with a mixed acid system (HNO₃/H₂SO₄), this protocol provides a self-validating, scalable workflow to isolate the sterically hindered ortho-nitro target from its major para-nitro counterpart, 4-nitro-2-(trifluoromethyl)anisole.
Mechanistic Rationale & Directing Effects
The starting material, 2-(trifluoromethyl)anisole, presents a fascinating case of synergistic, yet sterically competing, directing effects:
-
Methoxy Group (-OMe): A strongly activating, ortho/para-directing substituent.
-
Trifluoromethyl Group (-CF₃): A strongly deactivating, meta-directing substituent.
Because the -CF₃ group is located at the ortho position relative to the -OMe group (position 2), both substituents synergistically direct incoming electrophiles to Position 4 and Position 6 of the aromatic ring.
-
Position 4 (Para to -OMe, Meta to -CF₃): Sterically unhindered, leading to the major thermodynamic product, 4-nitro-2-(trifluoromethyl)anisole.
-
Position 6 (Ortho to -OMe, Meta to -CF₃): Sterically encumbered by the adjacent methoxy group, leading to the minor target product, 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene[1].
Regioselective nitration pathway of 2-(trifluoromethyl)anisole and isomer separation.
Experimental Design & Causality
To ensure the highest scientific integrity and yield, the experimental parameters are strictly governed by the following causal relationships:
-
Biphasic Solvent System (DCM/Acid): The methoxy group makes the aromatic ring highly susceptible to oxidative cleavage by nitric acid. Utilizing Dichloromethane (DCM) as a co-solvent creates a biphasic system that moderates the reaction exotherm and protects the substrate from over-oxidation.
-
Strict Temperature Control (0–5 °C): Nitronium ion (NO₂⁺) generation is violently exothermic. Maintaining near-freezing temperatures suppresses the activation energy required for dinitration, ensuring mono-nitration is the exclusive pathway.
-
Chromatographic Resolution: The target 6-nitro isomer exhibits a higher Retention Factor (Rf) than the 4-nitro isomer. This is caused by the intramolecular steric shielding of the nitro group by the adjacent methoxy group, which reduces its interaction with the polar silica stationary phase.
Quantitative Data: Isomer Distribution & Properties
| Property | 6-Nitro Isomer (Target) | 4-Nitro Isomer (Major) |
| IUPAC Nomenclature | 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene | 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene |
| Substitution Pattern | Ortho to -OMe, Meta to -CF₃ | Para to -OMe, Meta to -CF₃ |
| Expected Yield Ratio | 20% – 30% | 70% – 80% |
| TLC Retention Factor (Rf) | ~0.50 (Hexanes:EtOAc 9:1) | ~0.35 (Hexanes:EtOAc 9:1) |
| Steric Environment | Hindered (flanked by -OMe) | Unhindered (flanked by -H) |
| Commercial Reference | CAS: 627531-40-2[1] | CAS: 654-76-2 |
Step-by-Step Methodology
(Scale: 10.0 mmol)
Step 1: Preparation of the Nitrating Mixture
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2.0 mL of concentrated sulfuric acid (98%).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add 0.49 mL (11.0 mmol, 1.1 eq) of concentrated nitric acid (70%) dropwise over 5 minutes. Causality Check: Sulfuric acid protonates the nitric acid to generate the active NO₂⁺ electrophile while simultaneously acting as a desiccant to consume the water byproduct, driving the equilibrium forward.
Step 2: Electrophilic Aromatic Substitution
-
Dissolve 1.76 g (10.0 mmol) of 2-(trifluoromethyl)anisole in 10 mL of anhydrous Dichloromethane (DCM).
-
Transfer the organic solution to an addition funnel and add it dropwise to the mixed acid at 0–5 °C over 15 minutes.
-
Maintain vigorous stirring (≥ 800 rpm) to ensure adequate mass transfer across the biphasic layers.
Step 3: Self-Validating In-Process Controls (IPC)
-
Allow the reaction to stir at 5 °C for 2 hours.
-
IPC Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (9:1) mobile phase. The reaction is self-validated as complete when the starting material (Rf ~0.70) is entirely consumed, replaced by two distinct UV-active spots at Rf ~0.50 (Target) and Rf ~0.35 (Major).
Step 4: Quenching & Extraction
-
Carefully pour the reaction mixture over 20 g of crushed ice. Causality Check: Ice safely quenches the unreacted nitronium ions and dilutes the strong acids without risking a thermal runaway.
-
Separate the organic (bottom) DCM layer. Extract the aqueous layer with an additional 2 x 10 mL of DCM.
-
Combine the organic layers and wash sequentially with 15 mL of saturated aqueous NaHCO₃ (until CO₂ evolution ceases) and 15 mL of brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Chromatographic Separation
-
Load the crude yellow oil onto a silica gel column (230-400 mesh).
-
Elute using an isocratic gradient of Hexanes:Ethyl Acetate (95:5).
-
Collect the first eluting fractions (Rf ~0.50) to isolate the target 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene[1][2]. Evaporate the solvent to yield the product as a pale yellow solid/oil.
References
1.[1] Title : 627531-40-2 2-metoxi-1-nitro-3-(trifluorometil)benceno - Guidechem Source : guidechem.com URL : 1 2.[2] Title : 2-METHOXY-3-NITROBENZOTRIFLUORIDE - ChemicalBook Source : chemicalbook.com URL : 2 3. Title : 4-NITRO-2-(TRIFLUOROMETHYL)ANISOLE - Sigma-Aldrich Source : sigmaaldrich.com URL : Link
Sources
Application Notes & Protocols: 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene as a Key Intermediate for Aniline Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of Fluorinated Anilines
Anilines containing trifluoromethyl (CF₃) and methoxy (OCH₃) groups are privileged scaffolds in modern medicinal chemistry and agrochemical design. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity, while the methoxy group can modulate electronic properties and provide a handle for further functionalization. 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene serves as a critical and strategically important intermediate for accessing 2-Methoxy-3-(trifluoromethyl)aniline[1], a building block for a variety of complex molecules, including analgesics and anti-inflammatory drugs.[2][3]
The reduction of the nitro group is the pivotal transformation in this synthetic sequence. This guide provides an in-depth analysis of this reduction, detailing the underlying mechanisms, offering a comparative overview of common synthetic methodologies, and presenting field-proven, step-by-step protocols for its successful execution.
Physicochemical & Safety Profile
A comprehensive understanding of the starting material's properties is paramount for safe handling and effective experimental design.
Table 1: Physicochemical Properties of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene and Related Isomers
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃NO₃ | - |
| Molecular Weight | 221.14 g/mol | |
| Appearance | Typically a solid or yellow/brown liquid | [4] |
| CAS Number | Not broadly available; Isomers like 914636-97-8 are registered | |
| Purity | Commercially available in various purities, typically ≥97% | [4] |
| Solubility | Soluble in common organic solvents (e.g., Methanol, Ethanol, Ethyl Acetate) | [4][5] |
Hazard Identification and Safe Handling
Substituted nitroaromatic compounds require careful handling. While a specific Safety Data Sheet (SDS) for 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene is not widely available, data from structurally related compounds indicate the following hazards:
-
Health Hazards : May cause skin, eye, and respiratory irritation.[6][7]
-
Flammability : May be a combustible liquid.[6]
Core Safety Precautions:
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Ventilation : Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.
-
Storage : Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep the container tightly sealed.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Core Application: Reduction to 2-Methoxy-3-(trifluoromethyl)aniline
The conversion of the nitro group to an amine is a fundamental six-electron reduction. This transformation can be achieved through various methods, primarily catalytic hydrogenation and stoichiometric metal-mediated reductions.
Reaction Overview and Mechanistic Insights
The reduction of a nitroaromatic compound (Ar-NO₂) to its corresponding aniline (Ar-NH₂) proceeds through several intermediates. The most widely accepted pathway for catalytic hydrogenation is the Haber-Lukashevich mechanism, which involves the sequential reduction of the nitro group to nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates before the final product is formed.[8] Controlling reaction conditions is key to preventing the accumulation of these intermediates or the formation of dimeric side products like azoxy- or azo-benzenes.[8]
Caption: Generalized pathway for nitro group reduction.
Comparative Overview of Reduction Methodologies
The choice of reduction method depends on factors like available equipment, substrate functional group tolerance, cost, and scale.
Table 2: Comparison of Primary Reduction Methods
| Feature | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Metal-Mediated Reduction (e.g., Fe/HCl) |
| Reductant | H₂ gas | Active metal (Fe, Sn, Zn) |
| Conditions | 1-4 atm H₂, Room Temp to mild heat | Often requires heat and acidic conditions |
| Catalyst/Reagent | Catalytic (e.g., 5-10 mol% Pd/C) | Stoichiometric or excess metal |
| Advantages | High atom economy, clean byproducts (H₂O), catalyst can be recycled. | High chemoselectivity, tolerant of many functional groups, inexpensive reagents, no specialized pressure equipment needed.[9][10] |
| Disadvantages | Requires specialized hydrogenation equipment, potential for catalyst poisoning, H₂ gas is highly flammable. | Generates significant metal salt waste, work-up can be more involved.[11] |
| Best For | Clean, scalable synthesis where other reducible groups are absent. | Bench-scale synthesis, substrates with sensitive functional groups (e.g., halides, alkynes).[9] |
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient and clean, making it a preferred choice for industrial applications. It relies on a heterogeneous catalyst to facilitate the reaction with hydrogen gas.[8][12]
Materials and Reagents:
-
2-Methoxy-1-nitro-3-(trifluoromethyl)benzene
-
Palladium on Carbon (10% Pd/C, 5-10 mol%)
-
Methanol or Ethanol (ACS grade)
-
Hydrogen (H₂) gas cylinder with regulator
-
Parr shaker or similar hydrogenation apparatus
-
Celite® or another filter aid
-
Nitrogen or Argon gas for purging
Step-by-Step Procedure:
-
Reactor Setup: In a suitable pressure vessel (e.g., a Parr bottle), add a magnetic stir bar. Weigh and add 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable solvent, such as methanol or ethanol (typically 10-20 mL per gram of substrate).
-
Catalyst Addition: Under a gentle stream of inert gas (N₂ or Ar), carefully add the 10% Pd/C catalyst (0.05-0.10 eq). Causality Note: Adding the catalyst under an inert atmosphere is crucial as dry Pd/C can be pyrophoric and may ignite flammable solvents in the presence of air.
-
System Purge: Securely seal the reaction vessel. Purge the system by pressurizing with the inert gas and then venting to atmospheric pressure. Repeat this cycle 3-5 times to remove all residual oxygen.
-
Hydrogenation: Purge the vessel with hydrogen gas (H₂) in a similar manner (pressurize/vent) 2-3 times. Finally, pressurize the vessel to the desired pressure (typically 1-4 atm or ~15-60 psi).
-
Reaction Execution: Begin vigorous stirring to ensure efficient mixing of the three phases (solid catalyst, liquid solution, gas). The reaction is typically exothermic and may require initial cooling. Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. The reaction is generally complete within a few hours to overnight at room temperature.[5]
-
Reaction Completion & Catalyst Removal: Once hydrogen uptake ceases, stop the reaction. Vent the excess H₂ gas carefully and purge the system again with an inert gas 3-5 times.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product. Safety Note: The filtered catalyst remains active and can ignite upon exposure to air. Quench the catalyst pad carefully with water before disposal.
-
Work-up & Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Methoxy-3-(trifluoromethyl)aniline. The product is often of high purity but can be further purified by column chromatography or distillation if necessary.
Protocol 2: Stoichiometric Reduction using Iron in Acidic Media
The Béchamp reduction, using iron metal in an acidic medium, is a classic, robust, and highly chemoselective method for converting nitroarenes to anilines.[11] It is particularly useful when other reducible functional groups are present in the molecule.[9]
Materials and Reagents:
-
2-Methoxy-1-nitro-3-(trifluoromethyl)benzene
-
Iron powder (<100 mesh, 3-5 eq)
-
Ethanol and Water
-
Concentrated Hydrochloric Acid (HCl, catalytic amount) or Ammonium Chloride (NH₄Cl, 1-2 eq)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate or Dichloromethane for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
Step-by-Step Procedure:
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene (1.0 eq), ethanol, and water (e.g., a 4:1 or 3:1 v/v mixture).
-
Reagent Addition: Add iron powder (3-5 eq). To this slurry, add a catalytic amount of concentrated HCl or a stoichiometric amount of NH₄Cl. Causality Note: The acid serves to activate the surface of the iron metal and acts as a proton source for the reduction. NH₄Cl provides a milder acidic environment compared to HCl.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (usually 2-4 hours).
-
Reaction Quenching & Filtration: Allow the mixture to cool to room temperature. Carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the evolution of gas ceases and the pH is basic (~8-9).
-
Filtration: Filter the resulting black slurry through a pad of Celite® to remove the iron salts and unreacted iron. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Extraction: Combine the filtrate and the washes. If a biphasic mixture is not present, add water and an organic extraction solvent like ethyl acetate. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer 2-3 times with the organic solvent.
-
Work-up & Isolation: Combine all organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to afford the crude 2-Methoxy-3-(trifluoromethyl)aniline.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
General Experimental Workflow
Caption: A typical experimental workflow for aniline synthesis.
Troubleshooting Guide
Table 3: Common Issues and Solutions in Nitro Group Reductions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Inactive catalyst (Pd/C).2. Insufficient reductant (H₂ pressure too low, not enough Fe).3. Low reaction temperature or time. | 1. Use fresh, high-quality catalyst.2. Increase H₂ pressure; add more iron powder.3. Increase temperature moderately or extend reaction time. |
| Formation of Side Products | 1. Condensation of intermediates (nitroso, hydroxylamine).2. Over-reduction of other functional groups. | 1. Ensure efficient stirring and sufficient reductant concentration.2. Choose a more chemoselective method (e.g., Fe/NH₄Cl instead of H₂/Pd-C). |
| Low Isolated Yield | 1. Product loss during filtration or extraction.2. Product volatility during solvent removal. | 1. Wash filter cake and aqueous layers thoroughly.2. Use moderate temperatures on the rotary evaporator; consider using a cold trap. |
| Difficult Filtration (Iron Sludge) | Formation of fine iron oxide/hydroxide precipitate. | Dilute the reaction mixture with more solvent before filtration. Using a larger pad of Celite® can also help. |
Conclusion
2-Methoxy-1-nitro-3-(trifluoromethyl)benzene is a valuable precursor for the synthesis of 2-Methoxy-3-(trifluoromethyl)aniline. The reduction of its nitro group is a robust and well-understood transformation. By selecting the appropriate methodology—either clean catalytic hydrogenation for atom economy or chemoselective metal-mediated reduction for functional group tolerance—researchers can efficiently access this key building block. Adherence to the detailed protocols and safety guidelines outlined in this document will enable the reliable and safe synthesis of this important aniline derivative for applications in pharmaceutical and agrochemical research and development.
References
- BenchChem. (2025). Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds.
-
Taverna, M., et al. (2024). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development. Available at: [Link]
-
Patil, N. M., et al. (2015). Transfer hydrogenation of nitroarenes into anilines by palladium nanoparticles via dehydrogenation of dimethylamine borane complex. RSC Advances. Available at: [Link]
-
Bae, H., et al. (2018). The Development and Mechanistic Study of an Iron-Catalyzed Intramolecular Nitroso Ene Reaction of Nitroarenes. PMC. Available at: [Link]
-
Jagodziński, T., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Molecules. Available at: [Link]
-
Taverna, M., et al. (2024). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. PMC. Available at: [Link]
-
Bahadur, V., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill. RSC Mechanochemistry. Available at: [Link]
-
Bahadur, V., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. Available at: [Link]
-
ResearchGate. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Available at: [Link]
-
Patil, R. D., & Sasson, Y. (n.d.). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing. Available at: [Link]
-
ResearchGate. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Available at: [Link]
-
Shree Ganesh Remedies Limited. (n.d.). 2-Methyl-3-(trifluoromethyl)aniline. Available at: [Link]
- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
PubChem. (n.d.). 2-Methoxy-3-(trifluoromethyl)aniline. Available at: [Link]
- Google Patents. (n.d.). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
-
ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Available at: [Link]
-
Loughborough University Research Repository. (n.d.). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption. Available at: [Link]
- Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.
-
YouTube. (2019). reduction of nitro groups to anilines. Available at: [Link]
-
Beilstein Journals. (2014). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. Available at: [Link]
Sources
- 1. 2-Methoxy-3-(trifluoromethyl)aniline | C8H8F3NO | CID 20112025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]
- 3. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Reduction of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene to 2-Methoxy-3-(trifluoromethyl)aniline
Executive Summary & Strategic Analysis
The reduction of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene to its corresponding aniline, 2-Methoxy-3-(trifluoromethyl)aniline , is a pivotal transformation in the synthesis of next-generation kinase inhibitors and agrochemicals. The structural motif—an aniline flanked by an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group—presents specific electronic and steric considerations.
Strategic Challenges & Solutions
| Challenge | Scientific Context | Strategic Solution |
| Steric Crowding | The 1,2,3-substitution pattern creates a crowded environment around the nitro group, potentially slowing reaction kinetics. | Use of high-surface-area catalysts (Pd/C) or elevated temperatures in dissolving metal reductions. |
| Chemoselectivity | The | Method A: Mild catalytic hydrogenation (1 atm, RT). Method B: Iron-mediated reduction (chemically orthogonal to C-F bonds). |
| Safety | Nitro compounds are energetic precursors; anilines are toxic/irritants. | Strict temperature control to prevent thermal runaway; proper ventilation for aniline handling. |
Method A: Catalytic Hydrogenation (Industrial Standard)
Rationale: Catalytic hydrogenation over Palladium on Carbon (Pd/C) is the preferred method for scalability and purity. It generates minimal waste (water is the byproduct) and typically yields >95% product with simple filtration.[1]
Materials & Reagents[2][3][4][5][6][7][8][9][10][11]
-
Substrate: 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene (1.0 equiv)
-
Catalyst: 10% Pd/C (50% water wet, 5-10 wt% loading relative to substrate)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) (Grade: HPLC or anhydrous)
-
Gas: Hydrogen (
) (Balloon or low-pressure manifold) -
Filtration: Celite® 545
Step-by-Step Protocol
-
Preparation:
-
In a fume hood, charge a round-bottom flask (RBF) with the nitro substrate.
-
Dissolve in MeOH (concentration ~0.2 M). Note: Methanol is preferred for faster kinetics, but Ethanol is safer regarding flammability/toxicity.
-
-
Catalyst Addition (Inerting):
-
CRITICAL SAFETY: Pd/C is pyrophoric when dry. Always keep it wet.
-
Purge the flask with Nitrogen (
) or Argon. -
Carefully add the 10% Pd/C catalyst.[2]
-
-
Hydrogenation:
-
Evacuate the flask and backfill with
(repeat 3 times). -
Maintain a static atmosphere of
(balloon pressure is sufficient). -
Stir vigorously at Room Temperature (20–25 °C) for 4–16 hours.
-
Monitoring: Check reaction progress via TLC (System: 20% EtOAc/Hexanes) or HPLC. The yellow nitro spot should disappear, replaced by a fluorescent aniline spot.
-
-
Workup:
-
Purge the system with
to remove excess hydrogen. -
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Do not let the filter cake dry out completely to prevent catalyst ignition.
-
Wash the cake with MeOH.
-
Concentrate the filtrate under reduced pressure (Rotavap, 40 °C) to yield the crude aniline.
-
Workflow Visualization (Method A)
Caption: Figure 1. Catalytic hydrogenation workflow ensuring safety and high purity.
Method B: Iron-Mediated Reduction (Robust Lab Scale)
Rationale: For laboratories lacking hydrogenation equipment or for substrates sensitive to catalytic conditions, the Bechamp reduction (Iron/Acid) is the "gold standard" for robustness. It is chemically orthogonal to the
Materials & Reagents[2][3][4][5][6][7][8][9][10][11]
-
Substrate: 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene (1.0 equiv)
-
Reductant: Iron Powder (Fe, 325 mesh, 3.0–5.0 equiv)
-
Acid/Solvent: Acetic Acid (AcOH) / Ethanol (1:3 ratio) or saturated Ammonium Chloride (
) for milder conditions. -
Base: Sodium Bicarbonate (
) or NaOH (1M) for neutralization.
Step-by-Step Protocol
-
Setup:
-
Equip a 3-neck RBF with a mechanical stirrer (iron sludge can be heavy) and a reflux condenser.
-
Dissolve the substrate in Ethanol/Water (3:1 v/v).[3]
-
Add Ammonium Chloride (
, 5.0 equiv) or Acetic Acid (5.0 equiv).
-
-
Reaction:
-
Heat the mixture to 60–70 °C.
-
Add Iron powder portion-wise over 15 minutes to control the exotherm.
-
Reflux for 1–3 hours.
-
Visual Cue: The reaction often turns from yellow/orange to a dark brown/grey slurry.
-
-
Workup (The "Emulsion" Fix):
-
Crucial Step: Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove unreacted iron and oxide sludge.
-
Alternative: If using AcOH, neutralize the filtrate with saturated
until pH ~8. -
Separate the organic layer.[2][4] Extract the aqueous layer 2x with EtOAc.[4]
-
Dry combined organics over
, filter, and concentrate.[2][4]
Workflow Visualization (Method B)
Caption: Figure 2.[5][6][7] Iron-mediated reduction workflow emphasizing sludge management.
Analytical Quality Control (QC)
Upon isolation, the product must be verified. The following data is expected for 2-Methoxy-3-(trifluoromethyl)aniline :
| Technique | Expected Signal / Observation |
| Physical State | Off-white to pale yellow solid or oil (depending on purity). |
| 1H NMR (CDCl3) | Methoxy: Singlet |
| 19F NMR | Singlet |
| LC-MS (ESI+) |
References
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe) Protocols. Retrieved October 26, 2023, from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 5. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
- 7. 2-Methoxy-3-(trifluoromethyl)aniline | C8H8F3NO | CID 20112025 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Agrochemical Synthesis: Utilizing 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene in SDHI Fungicide Development
The rational design of modern agrochemicals relies heavily on specialized fluorinated building blocks to achieve high target affinity, metabolic stability, and optimal physicochemical properties.[1] serves as a critical, highly functionalized precursor in the synthesis of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel crop protection agents.
This technical guide details the synthetic utility of this building block, focusing on its transformation into a sterically and electronically demanding aniline, and its subsequent incorporation into a highly active carboxamide fungicide scaffold.
Mechanistic Rationale: The Role of the Substitution Pattern
The specific 1,2,3-substitution pattern of this molecule is not arbitrary; it is meticulously designed to interact with the ubiquinone-binding (Qp) site of the fungal succinate dehydrogenase (SDH) enzyme complex, also known as Complex II of the mitochondrial respiratory chain[2].
-
Trifluoromethyl (
) Group: The moiety is a key structural motif in many commercial SDHI fungicides[3]. It imparts significant lipophilicity (increasing ), which is essential for penetrating the waxy cuticles of plant leaves and fungal cell membranes. Furthermore, the strong C-F bonds resist cytochrome P450-mediated oxidative metabolism, extending the active ingredient's half-life in the field. -
Methoxy (
) Group: Acts as a critical hydrogen bond acceptor within the Qp pocket of the SDH enzyme, anchoring the molecule to the target site[4]. It also provides steric bulk that dictates the rotational conformation of the final carboxamide bond, locking the molecule into its bioactive conformation. -
Nitro (
) Group: Serves as a stable, latent amine. Late-stage reduction of the nitro group yields[5], which is then coupled with heterocyclic carboxylic acids to form the active fungicidal pharmacophore.
Synthetic Strategy & Causality in Experimental Design
The conversion of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene to an SDHI fungicide involves a precise two-step sequence: catalytic hydrogenation followed by an amidation reaction.
Causality in Step 1 (Reduction): While the nitro group is easily reduced, the presence of the
Causality in Step 2 (Amidation): The resulting aniline is both sterically hindered (due to the ortho-methoxy group) and electronically deactivated (due to the electron-withdrawing meta-
Workflow from 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene to SDHI fungicide and its mechanism.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation to 2-Methoxy-3-(trifluoromethyl)aniline
Objective: Safely and efficiently reduce the nitro moiety without defluorination. Self-Validation System: The reaction is validated in real-time via hydrogen uptake monitoring (pressure drop ceases) and TLC (complete disappearance of the distinct yellow nitro-aromatic starting material spot).
-
Preparation: In a heavy-walled Parr hydrogenation flask, dissolve 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene (10.0 g, 45.2 mmol) in 100 mL of anhydrous ethanol.
-
Catalyst Addition: Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C, 50% wet) under a continuous stream of nitrogen. Expertise Note: The nitrogen blanket is critical to prevent the auto-ignition of ethanol vapors by the active palladium surface.
-
Hydrogenation: Evacuate the flask and purge with nitrogen three times to remove oxygen. Evacuate and backfill with hydrogen gas. Pressurize the vessel to 40 psi with
. -
Agitation: Shake the reaction mixture at room temperature. Monitor the pressure gauge; the reaction is complete when hydrogen uptake plateaus (typically 4-6 hours).
-
Workup & Isolation: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 50 mL of ethanol. Caution: Do not allow the filter cake to dry completely in air to avoid fire hazards.
-
Concentration: Concentrate the filtrate under reduced pressure to yield 2-methoxy-3-(trifluoromethyl)aniline as a pale oil. Validate purity via LC-MS (
).
Protocol 2: Synthesis of the SDHI Carboxamide Scaffold
Objective: Couple the electronically deactivated aniline with a heterocyclic acid chloride (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride). Self-Validation System: The formation of a dense white precipitate (triethylamine hydrochloride) serves as a visual indicator of successful acyl substitution.
-
Preparation: Dissolve 2-methoxy-3-(trifluoromethyl)aniline (5.0 g, 26.1 mmol) and triethylamine (5.5 mL, 39.2 mmol, 1.5 eq) in 50 mL of anhydrous dichloromethane (DCM). Chill the solution to 0 °C in an ice bath to control the initial exotherm.
-
Activation & Addition: Dissolve the pyrazole-carbonyl chloride (5.3 g, 27.4 mmol, 1.05 eq) in 20 mL of DCM. Add this solution dropwise to the aniline mixture over 30 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours. Monitor the accumulation of the white
precipitate. -
Quenching & Washing: Quench the reaction with 50 mL of saturated aqueous
to neutralize residual acid. Separate the organic layer and wash sequentially with 1M HCl (50 mL) to remove any trace unreacted aniline, followed by brine (50 mL). -
Drying & Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Purify the crude solid via recrystallization from ethyl acetate/hexanes to yield the pure SDHI analog.
Quantitative Data: Optimization of Hydrogenation Conditions
To establish the most efficient reduction protocol, various catalytic conditions were evaluated. Table 1 summarizes the optimization process, highlighting why 10% Pd/C at 40 psi was selected as the standard to maximize throughput while preventing side reactions.
| Catalyst | Solvent | Pressure ( | Time (h) | Conversion (%) | Isolated Yield (%) | Purity (HPLC) |
| 5% Pd/C | Methanol | 15 psi (Balloon) | 24 | 85 | 78 | 92% |
| 10% Pd/C | Ethanol | 15 psi (Balloon) | 18 | 94 | 88 | 95% |
| 10% Pd/C | Ethanol | 40 psi (Parr) | 5 | >99 | 96 | >99% |
| 5% Pt/C | Ethyl Acetate | 40 psi (Parr) | 8 | >99 | 92 | 98% |
| Raney Ni | Ethanol | 60 psi (Parr) | 12 | 90 | 82 | 90% |
Table 1: Optimization of the catalytic reduction of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene. The bolded row indicates the optimal conditions utilized in Protocol 1.
References
-
PubChem. "2-Methoxy-3-(trifluoromethyl)aniline | C8H8F3NO | CID 20112025". National Center for Biotechnology Information (NIH). Available at:[Link]
-
Sang, H., & Lee, H. B. "Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi". Research in Plant Disease (RPD). Available at: [Link]
-
National Institutes of Health (NIH). "Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism". International Journal of Molecular Sciences. Available at:[Link]
Sources
- 1. 6961-57-5|3-(2-Nitro-4-(trifluoromethyl)phenoxy)benzaldehyde|BLD Pharm [bldpharm.com]
- 2. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Research in Plant Disease [online-rpd.org]
- 5. 2-Methoxy-3-(trifluoromethyl)aniline | C8H8F3NO | CID 20112025 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Reagents and Protocols for the O-Methylation of Nitro-Trifluoromethyl Phenols
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Substrate Scope: Highly electron-deficient phenols, specifically 4-nitro-3-(trifluoromethyl)phenol (TFM) and 2-nitro-4-(trifluoromethyl)phenol.
Mechanistic Rationale & Substrate Profiling
The O-methylation of nitro-trifluoromethyl phenols presents a unique synthetic challenge governed by extreme electronic effects. Substrates such as 4-nitro-3-(trifluoromethyl)phenol—a compound also recognized for its application as a piscicide[1]—possess a highly acidic hydroxyl group. The strong resonance electron-withdrawing effect (-M) of the nitro group, combined with the powerful inductive effect (-I) of the trifluoromethyl group, significantly lowers the pKa of the phenol[2].
While this low pKa allows for facile deprotonation even with mild bases, it simultaneously renders the resulting phenoxide anion a remarkably poor nucleophile[3]. The negative charge is highly delocalized across the aromatic system and the nitro oxygen atoms. Consequently, standard methylation conditions that work for electron-rich phenols often fail or require extended reaction times. To force the thermodynamically favorable but kinetically slow
Reagent Selection Matrix
Selecting the appropriate methylating agent requires balancing electrophilicity against toxicity, scalability, and functional group tolerance. The quantitative and qualitative parameters for the most common reagents are summarized below.
Table 1: Comparative Analysis of O-Methylation Reagents for Electron-Deficient Phenols
| Reagent | Electrophilicity | Toxicity / Hazard | Optimal Base & Solvent | Typical Temp | Yield Profile |
| Methyl Iodide (MeI) | Very High | High (Alkylating agent) | K₂CO₃ / DMF | 25–60 °C | >90% (Excellent) |
| Dimethyl Sulfate (DMS) | Very High | Very High (Highly toxic) | NaOH / H₂O-DCM (PTC) | 0–25 °C | >85% (Good) |
| Dimethyl Carbonate (DMC) | Low | Low (Green Reagent) | Cs₂CO₃ / Neat or DMF | 120–160 °C | 70–85% (Moderate) |
| TMS-Diazomethane | High | Moderate (Explosive risk) | None (MeOH co-solvent) | 0–25 °C | >90% (Excellent) |
Workflow & Logical Decision Tree
The following decision tree provides a logical framework for selecting the optimal methylation strategy based on project-specific constraints, such as green chemistry mandates or the presence of sensitive functional groups.
Decision tree for selecting O-methylation reagents for electron-deficient phenols.
Experimental Protocols
Every protocol below is designed as a self-validating system, incorporating In-Process Quality Control (IPQC) visual cues and causality explanations to ensure the operator understands why each step is performed.
Protocol A: Classical High-Yield O-Methylation (Methyl Iodide)
This is the gold-standard method for unhindered, highly electron-deficient phenols, utilizing the strong solvating power of DMF to enhance phenoxide reactivity[3][4].
Workflow for the O-methylation of nitro-trifluoromethyl phenols using MeI.
Reagents (10 mmol scale):
-
Substrate (e.g., 4-nitro-3-(trifluoromethyl)phenol): 10.0 mmol (2.07 g)
-
Potassium Carbonate (K₂CO₃, anhydrous powder): 15.0 mmol (2.07 g)
-
Methyl Iodide (MeI): 12.0 mmol (0.75 mL)
-
N,N-Dimethylformamide (DMF, anhydrous): 20 mL
Step-by-Step Methodology:
-
Deprotonation: Charge a dried round-bottom flask with the phenol, K₂CO₃, and DMF. Stir at room temperature for 30 minutes.
-
Causality: DMF is a polar aprotic solvent that strongly solvates the K⁺ cation but leaves the phenoxide anion unsolvated ("naked"), maximizing its nucleophilicity[3].
-
IPQC (Self-Validation): The solution will rapidly transition from pale yellow to a deep, vibrant orange/red. This intense chromophoric shift visually validates complete deprotonation and the formation of the highly conjugated nitro-phenoxide anion.
-
-
Alkylation: Cool the mixture to 0 °C using an ice bath. Add MeI dropwise over 5 minutes. Remove the ice bath and heat the reaction to 50 °C for 4 hours.
-
Causality: MeI is highly volatile (bp 42 °C); adding it at 0 °C prevents evaporative loss. Heating to 50 °C is necessary to overcome the high activation energy barrier caused by the poor nucleophilicity of the electron-deficient phenoxide[2].
-
-
Quench & Workup: Cool to room temperature. Pour the mixture into 100 mL of ice water and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to remove residual DMF, followed by brine.
-
IPQC (Self-Validation): The aqueous layer should retain a slight yellow tint (trace unreacted phenoxide), while the organic layer contains the product. On TLC (Hexanes:EtOAc 4:1), the product will spot significantly higher (
) than the starting material ( ), as the product can no longer act as a hydrogen-bond donor.
-
Protocol B: Green Chemistry O-Methylation (Dimethyl Carbonate)
Dimethyl carbonate (DMC) replaces toxic methyl halides. Because DMC is a weak electrophile, this reaction relies on the "Cesium Effect" to drive the alkylation[5][6].
Reagents (10 mmol scale):
-
Substrate: 10.0 mmol
-
Cesium Carbonate (Cs₂CO₃): 15.0 mmol (4.88 g)
-
Dimethyl Carbonate (DMC): 15 mL (Serves as both reagent and solvent)
Step-by-Step Methodology:
-
Setup: In a heavy-walled pressure tube or autoclave, combine the phenol, Cs₂CO₃, and DMC. Seal tightly.
-
Thermal Activation: Heat the vigorously stirring mixture to 130 °C for 12–16 hours.
-
Causality: DMC requires high thermal energy to undergo nucleophilic attack. Cs₂CO₃ is strictly required over K₂CO₃; the large ionic radius of the Cs⁺ ion results in a very low charge density, creating a highly solvent-separated, loosely bound ion pair that drastically increases the phenoxide's reactivity[5].
-
-
Workup: Cool the vessel completely to room temperature before opening (Caution: CO₂ gas is evolved during the reaction, generating pressure). Filter the suspension through a Celite pad to remove inorganic salts, washing with EtOAc. Concentrate the filtrate under reduced pressure to yield the crude aryl methyl ether[6].
Analytical Validation (NMR Spectroscopy)
To definitively confirm successful O-methylation and rule out C-alkylation (a rare but possible side reaction with phenoxides), utilize NMR spectroscopy:
-
¹H NMR: The most critical diagnostic feature is the disappearance of the broad phenolic -OH proton (typically found at 10.0–11.5 ppm in DMSO-d6) and the emergence of a sharp, highly integrated singlet at 3.90–4.10 ppm , corresponding to the new aryl O-CH₃ group.
-
¹⁹F NMR: The -CF₃ group will appear as a sharp singlet around -61 to -63 ppm . A slight upfield shift (
ppm) relative to the starting material confirms the change in the electronic environment of the aromatic ring without degradation of the trifluoromethyl group.
References
- Use of Methyliodide in o-Methylation of organic compounds Juniper Publishers URL
- Waseda University (Elsevier Pure)
- O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate ResearchGate URL
- Alkylation of substituted phenols in DMF by MeI using TMGN Sciforum URL
- Insecticide - 4-Nitro-3-(trifluoromethyl)
- Tetrahedron Letters (mdma.ch)
Sources
Scalable synthesis route for 1-Methoxy-2-nitro-3-(trifluoromethyl)benzene
An In-Depth Technical Guide to a Scalable Synthesis Route for 1-Methoxy-2-nitro-3-(trifluoromethyl)benzene
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the scalable synthesis of 1-Methoxy-2-nitro-3-(trifluoromethyl)benzene, a key aromatic building block for researchers in medicinal chemistry and materials science. This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deep understanding of the reaction dynamics.
Strategic Approach: Retrosynthesis and Mechanistic Considerations
The synthesis of 1-Methoxy-2-nitro-3-(trifluoromethyl)benzene is most effectively approached via electrophilic aromatic substitution, specifically the nitration of a suitable precursor. The logical starting material for this synthesis is 1-methoxy-3-(trifluoromethyl)benzene .
The core of this synthesis lies in managing the regioselectivity of the nitration reaction. The benzene ring possesses two directing groups with competing influences:
-
Methoxy Group (-OCH₃): An activating, ortho, para-director.
-
Trifluoromethyl Group (-CF₃): A deactivating, meta-director.
During nitration, the highly reactive nitronium ion (NO₂⁺) is generated in situ from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the electrophile.[1] The electrophile then attacks the electron-rich aromatic ring. The positions ortho and para to the methoxy group (positions 2, 4, and 6) are electronically favored. Conversely, the trifluoromethyl group directs the incoming electrophile to the meta positions (positions 5 relative to the CF₃ group). The desired product requires nitration at the 2-position, which is ortho to the methoxy group. This position is sterically hindered by the adjacent trifluoromethyl group, presenting a significant synthetic challenge.
Controlling the reaction temperature is paramount. Lower temperatures can enhance selectivity towards the kinetically favored product and minimize the formation of di-nitrated byproducts.[1]
Reaction Pathway and Isomer Formation
Diagram 1: Regiochemical outcomes of the nitration of 1-methoxy-3-(trifluoromethyl)benzene.
Detailed Experimental Protocol
This protocol is designed for scalability, with safety and control as primary considerations. The nitration of aromatic compounds is highly exothermic and requires strict adherence to safety procedures.[1]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |
| 1-Methoxy-3-(trifluoromethyl)benzene | 176.14 | 98-15-7 | Starting material |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 7664-93-9 | 98% purity |
| Concentrated Nitric Acid (HNO₃) | 63.01 | 7697-37-2 | 70% purity |
| Dichloromethane (CH₂Cl₂) | 84.93 | 75-09-2 | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | Aqueous solution for neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent |
| Ice (distilled water) | 18.02 | 7732-18-5 | For quenching |
Step-by-Step Synthesis
Part A: Preparation of the Nitrating Mixture (Mixed Acid)
-
In a flask equipped with a magnetic stirrer and set in an ice-salt bath, add concentrated sulfuric acid (2.5 equivalents).
-
Cool the sulfuric acid to 0-5°C with continuous stirring.
-
Slowly add concentrated nitric acid (1.1 equivalents) dropwise to the sulfuric acid. Crucial: Maintain the temperature below 10°C throughout the addition to prevent uncontrolled reactions. This mixture should be prepared fresh and used immediately.[1]
Part B: Nitration Reaction
-
In a three-necked flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1-methoxy-3-(trifluoromethyl)benzene (1.0 equivalent) in dichloromethane.
-
Cool the solution to -10°C using an appropriate cooling bath (e.g., acetone/dry ice).
-
Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution over 1-2 hours. The rate of addition must be controlled to maintain the internal temperature at or below -5°C. A patent for a similar nitration highlights the importance of temperatures between -40°C and 10°C for controlling isomer distribution.[2][3]
-
After the addition is complete, allow the mixture to stir at -5°C to 0°C for an additional 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion of the starting material.[1]
Part C: Work-up and Isolation
-
Once the reaction is complete, carefully pour the reaction mixture onto a stirred slurry of crushed ice. This quenching step must be performed slowly to manage the exothermic release of heat.
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic extracts and wash successively with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil containing a mixture of nitro-isomers.
Part D: Purification
-
Due to the close boiling points of the isomers, purification on a large scale is best achieved by fractional distillation under reduced pressure. The 2-nitro isomer can be separated from the 4- and 6-nitro isomers through careful distillation.[2][3]
-
For smaller, laboratory-scale purifications, column chromatography on silica gel can be employed to separate the isomers.
Workflow and Quality Control
Overall Synthesis Workflow
Diagram 2: Step-by-step experimental workflow for the synthesis of 1-Methoxy-2-nitro-3-(trifluoromethyl)benzene.
Analytical Characterization
The identity and purity of the final product, 1-Methoxy-2-nitro-3-(trifluoromethyl)benzene (CAS No. 1227511-63-8), should be confirmed using a suite of analytical techniques.[4]
-
¹H NMR: To confirm the substitution pattern on the aromatic ring.
-
¹⁹F NMR: A singlet peak will be characteristic of the -CF₃ group. This technique is also highly effective for quantifying the ratio of different isomers in the crude product mixture.[2][3]
-
¹³C NMR: To confirm the number and type of carbon atoms.
-
GC-MS: To determine the purity and confirm the molecular weight (221.13 g/mol ).[4][5]
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations, such as the asymmetric and symmetric stretches of the nitro group (typically around 1530 and 1350 cm⁻¹).
Safety and Scalability Considerations
-
Exothermicity: The nitration reaction is highly exothermic. On a large scale, efficient heat dissipation is critical. A jacketed reactor with a reliable cooling system is mandatory. The rate of addition of the nitrating agent must be carefully controlled and linked to the internal temperature monitoring.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Waste Disposal: Acidic aqueous waste must be neutralized before disposal. Halogenated organic waste must be collected and disposed of according to institutional guidelines.
References
-
Siegemund, G. (n.d.). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. ResearchGate. Retrieved from [Link]
-
Pialat, A., et al. (2014). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. Beilstein Journal of Organic Chemistry, 10, 1-6. Retrieved from [Link]
-
Pialat, A., et al. (2014). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. PMC. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the preparation of nitro-substituted benzotrifluoride compounds - EP 0129528 B1. Retrieved from [Link]
- Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.
- Google Patents. (n.d.). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
Sources
- 1. benchchem.com [benchchem.com]
- 2. data.epo.org [data.epo.org]
- 3. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene
[1][2][3]
Current Status: Operational Subject: Yield Optimization & Troubleshooting Target Molecule: 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene Key Intermediate: 2-Fluoro-3-nitrobenzotrifluoride (or 2-Chloro analog)[1][2][3]
Diagnostic: Why is Your Yield Low?
Before proceeding, identify your current synthetic route.[3] The root cause of low yield differs fundamentally between the two common methods.
| Route | Methodology | Primary Failure Mode | Verdict |
| Route A | Nitration of 2-Methoxybenzotrifluoride | Regioselectivity: The methoxy group directs para (position 4) and ortho (position 6).[1][2][3] The target (6-nitro) is often the minor isomer due to steric crowding between the methoxy and trifluoromethyl groups. Separation is difficult. | NOT RECOMMENDED for high yield. |
| Route B | SNAr of 2-Halo-3-nitrobenzotrifluoride | Hydrolysis/Incomplete Conversion: Water contamination leads to phenol formation (2-Hydroxy-3-nitrobenzotrifluoride).[1][2][3] Low reactivity of the chloro-precursor can lead to stalled reactions.[2] | RECOMMENDED (See Protocol below). |
Core Protocol: Optimized SNAr Synthesis
This protocol utilizes 2-Fluoro-3-nitrobenzotrifluoride as the starting material.[1][2][3][4] The fluoro-derivative reacts 10–100x faster than the chloro-derivative in SNAr reactions due to the higher electronegativity of fluorine stabilizing the Meisenheimer complex intermediate [1, 2].
Reaction Scheme
Caption: SNAr pathway showing the critical Meisenheimer intermediate and the hydrolysis risk.[1][2][5]
Step-by-Step Methodology
Reagents:
-
Substrate: 2-Fluoro-3-nitrobenzotrifluoride (1.0 eq). (If using 2-Chloro-3-nitrobenzotrifluoride, increase temp to reflux).[1][2]
-
Nucleophile: Sodium Methoxide (NaOMe), 1.1 – 1.2 eq.[3] Use a 25-30% solution in MeOH or freshly sublimed solid.[1][2]
-
Solvent: Anhydrous Methanol (MeOH) or THF/MeOH mixture. Water content must be <0.05%. [1][2]
Procedure:
-
Drying: Flame-dry a round-bottom flask and cool under N2 or Ar atmosphere.
-
Solvation: Dissolve the substrate (2-Fluoro-3-nitrobenzotrifluoride) in anhydrous MeOH (0.5 M concentration).
-
Cooling: Cool the solution to 0°C. The reaction is exothermic; temperature control prevents side reactions.
-
Addition: Add NaOMe solution dropwise over 15–30 minutes. Maintain internal temperature <10°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Note: If using the Chloro analog, heat to reflux (65°C) for 6–12 hours.
-
-
Monitoring: Check TLC (Hexane/EtOAc 8:1). Look for the disappearance of the starting material (higher Rf) and appearance of the product.
-
Quench: Once complete, concentrate the solvent to ~20% volume. Pour residue into ice-cold dilute HCl (1M) to neutralize excess base.[1][2]
-
Extraction: Extract with Ethyl Acetate (x3). Wash combined organics with Brine, dry over Na2SO4, and concentrate.
Troubleshooting Guide (Q&A)
Issue 1: "I am getting a yellow solid side-product that is acidic."
Diagnosis: Hydrolysis. You have significant water in your reaction.[1][2][3] The methoxide anion (MeO⁻) is a strong base and will deprotonate water to form Hydroxide (OH⁻).[3] Hydroxide is also a nucleophile and will displace the Fluorine/Chlorine to form the phenol (2-Hydroxy-3-nitrobenzotrifluoride).[1][2] Fix:
-
Use anhydrous solvents (commercial "SureSeal" or dried over molecular sieves).
-
Switch from solid NaOMe (which is hygroscopic) to a solution in MeOH, or handle solid NaOMe in a glovebox.
-
Self-Validation: Check the pH of the aqueous workup. If the product is the phenol, it will be soluble in basic water and precipitate only upon acidification.
Issue 2: "The reaction is stalled at 50% conversion."
Diagnosis: Steric Hindrance or Leaving Group Inertia. The 1,2,3-substitution pattern creates steric crowding. If you are using the Chloro precursor (2-Chloro-3-nitrobenzotrifluoride), the reaction rate is significantly slower than the Fluoro analog [3].[1][2] Fix:
-
Switch Precursor: Use 2-Fluoro-3-nitrobenzotrifluoride (CAS 61324-97-8).[1][2] The C-F bond is shorter but the high electronegativity lowers the energy of the transition state (Meisenheimer complex) [1].
-
Increase Temperature: If you must use the Chloro analog, reflux is mandatory.
-
Solvent Switch: Use a dipolar aprotic cosolvent like DMF or DMSO (with MeOH) to increase the nucleophilicity of the methoxide.
Issue 3: "I am using the Nitration route and getting the wrong isomer."
Diagnosis: Directing Effect Conflict. In 2-Methoxybenzotrifluoride, the Methoxy group directs ortho (6) and para (4). The para position is sterically favored. The ortho position (your target) is "sandwiched" between OMe and H, but the CF3 group at position 2 exerts a long-range deactivating and steric effect. Fix:
Quantitative Data & Comparison
Table 1: Comparison of Leaving Groups in SNAr for this Substrate
| Precursor | Leaving Group | Reaction Temp | Time (Est.) | Yield (Typical) | Notes |
| 2-Fluoro-3-nitro... | Fluoride (-F) | 0°C to RT | 2-4 hrs | 85-95% | Fast, clean, high yield.[1][2][3] |
| 2-Chloro-3-nitro... | Chloride (-Cl) | 65°C (Reflux) | 8-16 hrs | 60-75% | Slower, requires heat, higher risk of side products.[1][2][3] |
Table 2: Solvent Effects on Yield
| Solvent System | Dielectric Constant | Nucleophilicity | Risk |
| MeOH (Anhydrous) | High | Moderate | Low (Standard) |
| THF/MeOH (1:1) | Moderate | High | Low (Good solubility) |
| DMF/MeOH | High | Very High | High (Can cause demethylation or side reactions at high temp) |
Troubleshooting Logic Tree
Caption: Decision tree for diagnosing yield loss in 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene synthesis.
References
-
Bunnett, J. F., & Zahler, R. E. (1951).[3] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
-
Miller, J. (1968).[3] Aromatic Nucleophilic Substitution. Elsevier. (Classic text establishing F >> Cl rate in activated systems).
-
Rohrbach, S., et al. (2019).[3] Nucleophilic Aromatic Substitution of Electron-Deficient Fluoroarenes. Journal of Organic Chemistry. (Confirming reactivity patterns for nitro-benzotrifluorides).
-
Sigma-Aldrich. (n.d.).[1][2][3] Product Specification: 2-Fluoro-3-nitrobenzotrifluoride.[1][2][3] Link
-
Thermo Scientific. (n.d.). 2-Chloro-3-nitrobenzotrifluoride Product Page. Link
Technical Support Center: Purification of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the complex purification of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene (CAS: 627531-40-2) .
This highly functionalized aromatic intermediate presents unique physicochemical challenges. The molecule features a "push-pull" electronic system: an electron-donating methoxy group (-OCH₃), a strongly electron-withdrawing and polar nitro group (-NO₂), and a highly lipophilic trifluoromethyl group (-CF₃). This specific combination disrupts standard hydrogen-bonding networks, making the compound prone to "oiling out" (liquid-liquid phase separation) rather than forming a clean solid-liquid crystalline matrix.
This guide provides a self-validating methodology, quantitative parameters, and mechanistic troubleshooting to ensure high-purity recovery.
Quantitative Process Parameters & Solvent Selection
To achieve a successful recrystallization, you must select a solvent system that provides a "steep solubility curve"—meaning the compound is highly soluble at the boiling point but sparingly soluble at 0–4°C 1.
Table 1: Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Boiling Point | Polarity | Mechanistic Rationale & Expected Outcome |
| Ethanol / Water | 80:20 | ~78°C | High | EtOH dissolves the polar -NO₂/-OMe groups; H₂O acts as an anti-solvent to force the lipophilic -CF₃ out of solution. Outcome: High yield, moderate purity. |
| Hexane / Ethyl Acetate | 70:30 | ~68°C | Low-Mod | EtOAc solubilizes the compound; Hexane exploits the lipophilic -CF₃ group to create a steep solubility curve. Outcome: Excellent purity, lower yield. |
| Isopropanol (IPA) | 100% | 82°C | Moderate | Single-solvent system provides a broad temperature gradient for controlled thermodynamic nucleation. Outcome: Slower crystallization, prevents oiling out. |
Table 2: Critical Quantitative Metrics
| Parameter | Target Metric | Causality & Process Impact |
| Heating Temp | Solvent Boiling Point | Ensures maximum solubility to create a saturated solution; frees impurities from the crude matrix 2. |
| Cooling Rate | ~0.5°C per minute | Promotes thermodynamic crystal growth; prevents kinetic trapping of impurities and oiling out. |
| Maturation Temp | 0°C to 4°C | Exploits the steep solubility curve to force the maximum yield of the compound out of the mother liquor. |
| Wash Volume | < 10% of total volume | Washes away residual surface impurities without redissolving the purified crystal lattice 2. |
Self-Validating Recrystallization Protocol
This step-by-step methodology includes built-in validation checkpoints to ensure the physical chemistry of the system remains balanced throughout the workflow.
Phase 1: Dissolution and Saturation
-
Weigh the crude 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene and place it in an Erlenmeyer flask.
-
Add a wooden boiling stick to the flask to prevent superheating and explosive "bumping" 2.
-
Place the flask on a hot plate. Add the chosen primary solvent (e.g., Ethanol) dropwise while heating until the solid just dissolves at the boiling point. Causality: Using the absolute minimum amount of hot solvent ensures the solution is saturated at the boiling point, which is mathematically required to maximize the yield upon cooling.
Phase 2: Hot Filtration (Self-Validation Step) 4. If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper. Validation Checkpoint: If crystallization begins inside the funnel during filtration, your solution is too concentrated. Add 5–10% more hot solvent to dissolve the premature crystals. This validates that your saturation point is correctly calibrated before proceeding 2.
Phase 3: Thermodynamic Nucleation 5. Remove the flask from the heat source and allow it to cool spontaneously to room temperature undisturbed. Causality: Slow cooling allows molecules to arrange into the lowest-energy crystal lattice (thermodynamic control), effectively excluding impurities. Rapid cooling forces kinetic precipitation, trapping impurities and causing the compound to oil out.
Phase 4: Maturation and Isolation 6. Once at room temperature, transfer the flask to an ice-water bath (0–4°C) for 30 minutes to maximize product recovery. 7. Isolate the crystals via vacuum filtration using a Büchner funnel. 8. Wash the filter cake with a minimal volume of ice-cold anti-solvent (e.g., 80% Ethanol/Water) to remove surface mother liquor without redissolving the product. Dry under vacuum.
Process Workflow Diagram
Workflow for the recrystallization and troubleshooting of fluorinated nitroaromatics.
Troubleshooting FAQs
Q1: Why does my compound "oil out" instead of forming crystals, and how do I correct this? Cause: Oiling out occurs when the saturation temperature of the solution is higher than the melting point of the compound 1. The highly lipophilic and sterically bulky trifluoromethyl (-CF₃) group lowers the melting point of the aromatic ring compared to standard nitrobenzenes. When the solution cools, it separates into a two-phase liquid system rather than a solid-liquid system. Solution:
-
Re-heat the mixture until the oil completely redissolves.
-
Add 5–10% more of the "good" solvent (e.g., Ethanol or Ethyl Acetate) to lower the saturation temperature below the compound's melting point.
-
Cool the solution at a much slower rate.
-
Pro-tip: Scratch the inside of the flask with a glass rod to provide a high-energy surface for nucleation, or introduce a microscopic seed crystal of pure 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene 1.
Q2: I am experiencing poor recovery yields even after cooling to 4°C. Where is my product? Cause: The solvent system is too "good." The dissolving power of the solvent is too high, meaning the compound remains dissolved even at low temperatures, failing the "mediocre solvent" rule 2. The -CF₃ group significantly enhances solubility in organic solvents. Solution: Transfer the mother liquor back to the hot plate and boil off 30–50% of the solvent volume to artificially increase the concentration. Alternatively, convert to a mixed-solvent system by adding an anti-solvent (e.g., Hexane for an EtOAc system, or Water for an EtOH system) dropwise to the hot solution until it becomes persistently cloudy, then clear it with one drop of the good solvent and cool 3.
Q3: The recovered crystals are yellow/brown instead of the expected pale color. What is the cause? Cause: Nitroaromatics are highly polar and prone to trapping oxidized impurities or residual nitration byproducts within the crystal lattice during rapid growth. Solution: Perform a secondary recrystallization. During the hot dissolution phase, add 1–2% (w/w) activated charcoal. Boil for 5 minutes, then perform a hot gravity filtration through a Celite pad to strip the colored polymeric impurities before cooling.
References
-
BenchChem Tech Support: Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds. BenchChem. 1
-
Minnesota State University: Recrystallization Background and Procedures. MNState Chemistry Department. 2
-
University of Rochester Chemistry: Purification Tips and Tricks - Recrystallization. University of Rochester. 3
Sources
Minimizing side products in 2-Nitro-3-(trifluoromethyl)anisole preparation
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting & Optimization Guide: Synthesis of 2-Nitro-3-(trifluoromethyl)anisole
Executive Summary
The preparation of 2-Nitro-3-(trifluoromethyl)anisole (CAS: 1227511-63-8) presents a unique challenge in regioselectivity. The steric conflict between the methoxy (-OMe) group at position 1 and the trifluoromethyl (-CF₃) group at position 3 creates a highly crowded environment at position 2. Consequently, standard electrophilic aromatic substitution (Nitration) favors the less hindered 4- and 6- positions, making the desired 2-nitro isomer a statistical minority unless specific kinetic controls are applied.
This guide provides a technical breakdown of the two primary synthesis routes, focusing on minimizing specific side products: Regioisomers (Nitration Route) and Hydrolysis Products (SNAr Route) .
Module 1: The Nitration Route (Direct Synthesis)
Workflow: Nitration of 3-(trifluoromethyl)anisole using HNO₃/H₂SO₄. Primary Challenge: Controlling Regioselectivity (Minimizing 4- and 6-nitro isomers).
Q1: Why is my reaction yielding predominantly the 4-nitro and 6-nitro isomers?
Technical Insight: This is a thermodynamic vs. kinetic control issue. The -OMe group is a strong ortho/para activator.
-
Position 2 (Target): Ortho to -OMe, Ortho to -CF₃. (Sterically blocked, kinetically unfavorable).
-
Position 4 (Side Product): Para to -OMe. (Sterically open, thermodynamically stable).
-
Position 6 (Side Product): Ortho to -OMe, Para to -CF₃. (Less hindered than pos 2).
Corrective Protocol: To maximize the 2-nitro isomer, you must operate under Kinetic Control to exploit the "Ortho Effect" (coordination of the nitronium ion to the methoxy oxygen).
-
Temperature Suppression: Lower the reaction temperature to -20°C to -10°C .
-
Mechanism:[1][2][3][4] At higher temperatures (>0°C), the reaction seeks the thermodynamic well (4-nitro isomer). At sub-zero temperatures, the transition state involving coordination between the nitrating agent and the methoxy oxygen is stabilized, favoring the adjacent ortho (2-nitro) position despite steric hindrance.
-
-
Solvent Selection: Switch from neat acid to Dichloromethane (DCM) or Nitromethane .
-
Reasoning: DCM acts as a heat sink, preventing localized hotspots that trigger thermodynamic isomerization. It also solvates the intermediate complex, stabilizing the ortho-transition state.
-
Q2: I am seeing significant "tar" formation and a drop in mass balance. What is happening?
Diagnosis: Oxidative degradation (Demethylation). Cause: The combination of strong acid (H₂SO₄) and heat causes the cleavage of the methyl ether bond, generating nitrophenols which rapidly oxidize into quinones and tars.
Troubleshooting Steps:
-
Acid Concentration: Do not use fuming nitric acid if not strictly necessary. Use 65-70% HNO₃ with concentrated H₂SO₄.
-
Quench Protocol: Never pour water into the reaction mixture. Pour the reaction mixture slowly onto a stirred slurry of ice/water. The exotherm from inverse addition can locally spike temperatures, causing immediate degradation of the product.
Q3: How do I efficiently separate the 2-nitro isomer from the 4- and 6- isomers?
Strategy: Fractional Distillation (Boiling Point Differential). Due to the "ortho effect" and internal hydrogen bonding (or lack thereof due to steric twist), the 2-nitro isomer typically has a lower boiling point than the 4-nitro isomer.
| Isomer | Relative Boiling Point | Separation Method |
| 2-Nitro (Target) | Lowest | Distills first (Head fraction) |
| 6-Nitro | Intermediate | Intermediate fraction |
| 4-Nitro | Highest | Pot residue / High temp fraction |
Protocol: Use a fractionating column with at least 15-20 theoretical plates . Maintain a high reflux ratio (4:1) to ensure clean separation.
Module 2: The SNAr Route (Nucleophilic Substitution)
Workflow: Reaction of 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene with Sodium Methoxide (NaOMe). Primary Challenge: Hydrolysis (Phenol formation) and Bis-alkoxylation.
Q4: My HPLC shows a side product at RRT ~0.8 with a broad peak shape. What is it?
Identification: 2-Nitro-3-(trifluoromethyl)phenol. Cause: Presence of water in the reaction matrix. The hydroxide ion (OH⁻) is a smaller, harder nucleophile than methoxide (OMe⁻) and competes for the aromatic ring.
Corrective Protocol:
-
Reagent Quality: Use commercially available anhydrous NaOMe (solid) or 25% w/w solution in dry methanol. Do not prepare NaOMe in situ from NaOH and MeOH, as this generates water.
-
Solvent Drying: Ensure Methanol/THF solvent has water content <0.05% .
-
Atmosphere: Run the reaction under a strict Nitrogen or Argon blanket.
Q5: Can I use Potassium Carbonate (K₂CO₃) and Methanol instead of NaOMe?
Advisory: Yes, but monitor for Bis-alkoxylation . If your starting material has other leaving groups (e.g., additional fluorines), the milder base (K₂CO₃) might not prevent double substitution if the temperature is too high.
-
Recommendation: Stick to stoichiometric NaOMe (1.05 eq) at 0°C to room temperature to ensure mono-substitution.
Module 3: Visualizing the Pathways
Figure 1: Reaction Pathway & Impurity Control
This diagram illustrates the critical decision nodes where side products are generated and how to mitigate them.[2]
Caption: Figure 1. Temperature-dependent regioselectivity in the nitration of 3-(trifluoromethyl)anisole.
Module 4: Quantitative Troubleshooting Table
| Symptom | Probable Cause | Mechanistic Explanation | Corrective Action |
| Low Ratio of 2-Nitro Isomer | Reaction Temp too high | Thermodynamic preference for 4-position (para to OMe). | Cool to -20°C . Use DCM as solvent to moderate exotherm. |
| High "Tar" Content | Oxidative Demethylation | HNO₃ attacks the ether linkage; H₂SO₄ dehydrates/oxidizes. | Reduce acid strength. Quench onto ice. Keep T < 10°C. |
| Phenol Impurity (SNAr) | Water in solvent | Hydrolysis of F-arene by OH⁻ (from wet solvent).[5] | Use Anhydrous NaOMe . Dry solvents over molecular sieves. |
| Incomplete Conversion | Deactivated Ring | CF₃ group strongly deactivates the ring. | Increase reaction time, NOT temperature. Use fuming H₂SO₄ only if necessary. |
References
- European Patent Office. (1984). Process for the preparation of nitro-substituted benzotrifluoride compounds (EP0129528B1). Retrieved from Citation Note: Establishes the nitration of 3-alkyl benzotrifluorides at low temperatures (-20°C to 10°C) to maximize the 2-nitro isomer yield (~43%).
- Citation Note: Confirms physical properties and stability data for rel
-
Olah, G. A., et al. (1978). Nitration of Anisole.[2][6][7][8]Journal of Organic Chemistry. (Classic mechanistic reference for "Ortho Effect" in anisole nitration).
Disclaimer: This guide is intended for qualified research personnel. All synthesis involving nitration carries explosion risks; standard safety protocols for handling energetic materials must be observed.
Sources
- 1. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 5. 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene | 654-76-2 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzene, 1-methoxy-2-nitro- (CAS 91-23-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
Troubleshooting low yield in methylation of 2-nitro-3-(trifluoromethyl)phenol
Technical Support Center: Methylation of 2-Nitro-3-(Trifluoromethyl)phenol
Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the challenging methylation of 2-nitro-3-(trifluoromethyl)phenol. This substrate presents a unique combination of steric and electronic challenges, often leading to lower-than-expected yields. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this synthesis.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific experimental failures in a direct question-and-answer format, providing causal explanations and actionable solutions.
Q1: My methylation reaction with 2-nitro-3-(trifluoromethyl)phenol is resulting in very low yield or complete recovery of the starting material. What are the primary reasons for this failure?
A1: The low reactivity of 2-nitro-3-(trifluoromethyl)phenol in standard Williamson ether synthesis protocols is a common issue stemming from a combination of severe steric hindrance and complex electronic effects.
-
Steric Hindrance: The primary challenge is the significant steric bulk surrounding the phenolic oxygen. The substrate has two ortho-substituents, a nitro group (-NO₂) and a trifluoromethyl group (-CF₃). These groups physically obstruct the trajectory of the incoming methylating agent's electrophilic carbon, dramatically slowing the rate of the crucial Sₙ2 substitution step.[1][2]
-
Electronic Effects on Nucleophilicity: While the strong electron-withdrawing nature of both the nitro and trifluoromethyl groups increases the acidity of the phenolic proton (making deprotonation easier), they also diminish the nucleophilicity of the resulting phenoxide anion.[3][4][5] These groups pull electron density away from the oxygen atom through both inductive and resonance effects, which stabilizes the negative charge but simultaneously makes the oxygen a less potent nucleophile.[6] The reaction rate for this Sₙ2 attack is therefore intrinsically slow.
Q2: I've confirmed phenoxide formation, but the reaction with methyl iodide or dimethyl sulfate is still inefficient. How can I optimize the reaction conditions to favor product formation?
A2: When basic phenoxide formation is successful but the Sₙ2 reaction is the rate-limiting step, a multi-pronged optimization strategy is required. This involves enhancing the reactivity of the nucleophile and electrophile, and carefully selecting conditions that favor the forward reaction.
Troubleshooting Low Conversion:
| Parameter | Problem | Recommended Solution & Rationale |
| Base & Solvent | Insufficiently reactive "naked" phenoxide. | Use a strong base like Sodium Hydride (NaH) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile.[1][7] These solvents excel at solvating the counter-ion (e.g., Na⁺), leaving the phenoxide anion more exposed and nucleophilic. Ensure strictly anhydrous conditions, as water will consume NaH and can hydrolyze the methylating agent. |
| Temperature | Reaction rate is too slow at room temperature. | Gradually increase the reaction temperature while monitoring via TLC. A typical range to explore is 50-100 °C.[7] Be cautious, as excessive heat can lead to decomposition of the starting material or product. |
| Reaction Time | Incomplete reaction due to insufficient time. | Sterically hindered reactions are slow. Monitor the reaction progress using Thin-Layer Chromatography (TLC) over an extended period (e.g., 12-24 hours). The reaction is complete when the starting phenol spot is no longer visible.[8] |
| Methylating Agent | Electrophile is not reactive enough. | Dimethyl sulfate (DMS) is generally more reactive than methyl iodide (MeI) and may offer better results.[9] However, both are highly toxic.[10] An alternative for difficult methylations is using "greener" reagents like dimethyl carbonate (DMC), though this often requires higher temperatures (120-160 °C) or the use of a catalyst.[11][12][13] |
Q3: My starting material is consumed, but the yield of the desired 2-methoxy-1-nitro-3-(trifluoromethyl)benzene is poor, and I see multiple other spots on my TLC plate. What are the likely side reactions?
A3: The formation of multiple byproducts points towards issues with reaction conditions or reagent stability.
-
Decomposition: The starting material or the product may be unstable under prolonged exposure to strong bases at high temperatures. The highly electron-deficient aromatic ring can be susceptible to degradation.
-
Hydrolysis of Methylating Agent: If the reaction is not completely anhydrous, water can react with dimethyl sulfate or methyl iodide, consuming the reagent and producing methanol and sulfuric or hydriodic acid, respectively. This reduces the effective concentration of your electrophile.[7]
-
C-Alkylation: While O-alkylation is generally favored for phenols, competing C-alkylation at the aromatic ring can occur, particularly at higher temperatures or with certain catalyst systems.[14] This leads to the formation of isomeric cresol-type byproducts.
To mitigate these issues, ensure all reagents and solvents are anhydrous, use a moderate temperature, and monitor the reaction to avoid unnecessarily long reaction times after the starting material has been consumed.
Q4: The standard Williamson ether synthesis is failing. What advanced or alternative methods can I employ for this challenging substrate?
A4: For substrates where standard methods are insufficient, more advanced techniques can significantly improve yields by enhancing the nucleophilicity of the phenoxide.
Phase-Transfer Catalysis (PTC): This is a highly effective method for methylating hindered phenols.[15][16] A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the solid or aqueous phase (where it is formed with a base like K₂CO₃) into the organic phase where the methylating agent resides. In the organic solvent, the phenoxide is paired with the large, lipophilic quaternary ammonium cation, making it a much more reactive "naked" nucleophile.[11] This often allows the reaction to proceed under milder conditions with higher yields.
Experimental Workflows & Diagrams
Troubleshooting Decision Tree
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.
Caption: A decision tree for troubleshooting low methylation yield.
Standard Williamson Ether Synthesis Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. vaia.com [vaia.com]
- 4. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 5. quora.com [quora.com]
- 6. Research Portal [openresearch.surrey.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. air.unimi.it [air.unimi.it]
- 15. Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Optimizing reaction temperature for regioselective nitration of anisoles
Technical Support Center: Optimizing Reaction Temperature for Regioselective Nitration of Anisoles
User Guide Overview
Objective: Maximize yield of mono-nitrated anisoles (specifically para-nitroanisole) while suppressing dinitration, oxidation, and "runaway" exotherms. Target Audience: Medicinal Chemists, Process Engineers, Drug Development Scientists. Core Philosophy: In anisole nitration, temperature is not just a variable; it is the primary "switch" between a clean, selective transformation and a hazardous, non-selective degradation.
Module 1: The Science of Selectivity (Kinetic vs. Thermodynamic)
Q: Why does temperature so drastically affect the ortho/para ratio and byproduct formation in anisole nitration?
A: The nitration of anisole is an irreversible, kinetically controlled electrophilic aromatic substitution (EAS). Unlike sulfonation, you cannot "equilibrate" the products by heating.
-
Regioselectivity (Ortho vs. Para):
-
Electronic Factor: The methoxy group (–OCH₃) is a strong activator and ortho/para director.[1][2][3] Electron density is highest at the ortho and para positions.[4]
-
Steric Factor: The ortho position is sterically hindered by the methoxy group. The para position is relatively unhindered.
-
Temperature Impact: Lower temperatures (0°C to 10°C) generally favor the mono-nitrated product with a consistent ortho/para ratio (typically ~30:70 to 20:80 depending on the reagent). Raising the temperature does not significantly improve para-selectivity; instead, it overcomes the activation energy for side reactions .
-
-
Chemovs. Regioselectivity:
-
The Danger Zone (>20°C): As temperature rises, the reaction rate increases exponentially. The activation energy for the second nitration (forming 2,4-dinitroanisole) is higher than the first, but elevated temperatures provide enough energy to cross this barrier, leading to over-nitration.
-
Oxidation: The nitrating mixture (HNO₃/H₂SO₄) is a potent oxidant.[5] High temperatures trigger the oxidation of the aromatic ring or the methoxy group, resulting in dark tars and phenolic byproducts.
-
Module 2: Troubleshooting & Optimization (Q&A)
Q: I am seeing significant amounts of 2,4-dinitroanisole. How do I stop this? A: Dinitration is a symptom of "over-potential" in your system.
-
Root Cause: Temperature spikes (hotspots) or localized excess of nitronium ions (
). -
Solution:
-
Strict Temperature Cap: Maintain reaction temperature <10°C .
-
Stoichiometry: Ensure HNO₃ is limiting (0.95 - 1.05 eq). Do not use large excesses "just to be safe."
-
Quenching: Quench immediately upon consumption of starting material.[6] Dinitration often occurs during "over-stirring" periods.
-
Q: My reaction mixture turned black/tarry. What happened? A: This indicates oxidative degradation.[6]
-
Root Cause: The "thermal runaway" threshold was breached. Anisole is electron-rich and prone to oxidation by concentrated HNO₃ at temperatures >40°C.
-
Solution:
-
Dilution: Use a solvent (e.g., Acetic Anhydride or DCM) to act as a heat sink.
-
Addition Rate: Slow down the addition of the nitrating agent. The addition is the temperature control dial.
-
Q: The ortho/para ratio is inconsistent between batches. Why? A: Inconsistent mixing or temperature gradients.
-
Mechanism: If mixing is poor, local concentrations of HNO₃ spike, creating "hot zones" where the local temperature favors different transition states or immediate dinitration.
-
Solution: Increase impeller speed (Reynolds number) to ensure rapid heat dissipation.
Module 3: Experimental Protocol & Data
Standard Operating Procedure: Low-Temperature Mononitration
This protocol minimizes dinitration and maximizes the para-isomer.
-
Preparation: Dissolve Anisole (1.0 eq) in Acetic Anhydride (solvent/moderator). Cool to 0°C .
-
Reagent Formation: Separately, prepare a mixture of HNO₃ (1.05 eq) and catalytic H₂SO₄. Cool this mixture to 0°C before addition.
-
Controlled Addition: Add the acid mixture dropwise.
-
Critical Control Point: Monitor internal temperature. Stop addition if Temp > 10°C. Resume only when Temp < 5°C.
-
-
Reaction: Stir at 0–10°C for 1–2 hours. Monitor by TLC/HPLC.
-
Quench: Pour onto crushed ice/water mixture with vigorous stirring.
Data: Temperature Effect on Product Distribution
Representative data for substituted anisole nitration (p-anisaldehyde model) illustrating the "Clean vs. Dirty" profile.
| Parameter | Low Temp Condition (-15°C to 10°C) | High Temp Condition (25°C to 40°C) |
| Major Product | Mono-nitro isomer (>90%) | Mono-nitro isomer (~60-70%) |
| Dinitrated Byproducts | Not Observed / Trace (<1%) | Significant (10-20%) |
| Oxidation (Tars) | None | Present (Darkening of mixture) |
| Selectivity | High Chemoselectivity | Low Chemoselectivity |
Module 4: Visualization (Pathway & Logic)
Figure 1: Reaction Pathway & Temperature Divergence
This diagram illustrates how elevated temperatures open up high-energy pathways to unwanted byproducts.
Caption: Reaction pathway showing the divergence between clean mono-nitration (green paths) and temperature-induced side reactions (red dashed paths).
Figure 2: Troubleshooting Logic Tree
Caption: Decision tree for diagnosing common failures in anisole nitration.
Module 5: Safety & Scalability
Critical Safety Warning:
The nitration of anisole is highly exothermic (
-
Induction Period: If the reaction is run too cold initially (<-10°C) without initiation, reagents may accumulate. Upon warming, they can react all at once (runaway). Always ensure initiation is observed (slight exotherm) before rapid addition.
-
Scale-Up: In batch reactors >1L, heat removal becomes the limiting factor. Continuous flow reactors are recommended for scale-up to maintain the strict surface-to-volume ratio needed for temperature control [3].
References
-
Amoa, K., & Skeete, D. (2012). Nitration of p-Anisaldehyde: The Effect of Temperature on Product Distribution. The Chemical Educator. Link
-
Olah, G. A., et al. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene. PNAS. Link
-
Kulkarni, A. A. (2014). Continuous flow nitration of aromatic compounds. Beilstein Journal of Organic Chemistry. Link
-
BenchChem Tech Support . (2025). Optimizing temperature for the nitration of substituted anisoles. Link (Note: Generalized citation based on technical synthesis).
Sources
- 1. How does anisole react with nitrating mixture? Write the equations. | Filo [askfilo.com]
- 2. Question: Name the major product obtained in the nitration of anisole.. [askfilo.com]
- 3. What happens when anisole is nitrated? - askIITians [askiitians.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Protocols for 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene
Introduction
Welcome to the Technical Support Center. This guide addresses the purification of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene , a critical intermediate often used in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., IDO1 inhibitors, P2X3 antagonists).
Removing unreacted starting material from this compound requires a strategy tailored to your specific synthesis route. Unlike generic guides, we separate this into two distinct modules based on the precursor used: Phenolic Methylation or Anisole Nitration .
Module 1: The Methylation Route
Scenario: You synthesized the target via O-methylation of 2-Nitro-6-(trifluoromethyl)phenol using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS). Primary Impurity: Unreacted 2-Nitro-6-(trifluoromethyl)phenol.
The "Self-Validating" Phenol Purge Protocol
Mechanism: The unreacted starting material is a phenol with significant acidity due to the electron-withdrawing nitro and trifluoromethyl groups (estimated pKa ~5.5–6.5) [1]. The product is a neutral anisole. We exploit this drastic pKa difference to separate them without chromatography.
Step-by-Step Protocol
-
Dilution: Dissolve your crude reaction mixture in a non-polar organic solvent.
-
Recommended: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Avoid: Diethyl ether (can form emulsions with nitrophenoxides).
-
-
The Caustic Wash (The Critical Step):
-
Wash the organic phase with 1M NaOH (2x).
-
Why? The base deprotonates the unreacted phenol, converting it into the water-soluble sodium phenoxide salt. The neutral product remains in the organic layer.
-
Visual Check: The aqueous layer should turn bright yellow/orange (characteristic of nitrophenoxides).
-
-
The Polishing Wash:
-
Wash with 1M NaHCO₃ (1x) to remove trace hydroxide.
-
Wash with Brine (Saturated NaCl) (1x) to dry the organic layer.
-
-
Isolation:
-
Dry over anhydrous MgSO₄, filter, and concentrate 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene.
-
Troubleshooting FAQ
Q: The aqueous layer is extremely dark red/orange. Did I lose my product? A: Likely not. Nitrophenoxides are intensely colored even at low concentrations. To verify, acidify a small aliquot of the aqueous wash with HCl; if the color fades and a precipitate forms, it confirms the presence of the phenolic impurity, not your product.
Q: I formed an emulsion during the NaOH wash. A: The fluorinated group increases the density and lipophilicity, occasionally causing emulsions.
-
Fix: Add solid NaCl to the mixture to increase the ionic strength of the aqueous layer, forcing phase separation.
Visualization: Acid/Base Partition Logic
Figure 1: Chemoselective removal of phenolic starting material via acid-base extraction.
Module 2: The Nitration Route
Scenario: You synthesized the target via electrophilic nitration of 1-Methoxy-3-(trifluoromethyl)benzene . Primary Impurity: Unreacted 1-Methoxy-3-(trifluoromethyl)benzene and Regioisomers (e.g., 4-nitro isomer).
Chromatographic Separation Guide
Mechanism: The introduction of the Nitro (-NO₂) group significantly increases the polarity of the molecule compared to the starting anisole. The product will have a lower Rf value than the starting material on Silica Gel.
TLC Decision Matrix
| Component | Polarity | Rf (10% EtOAc/Hexane) | Visualization |
| Starting Material (Anisole) | Low | ~0.7 - 0.8 | UV (Weak), Iodine |
| Target Product (2-Nitro) | Medium | ~0.4 - 0.5 | UV (Strong), Yellow Spot |
| Isomer Byproduct (4-Nitro) | Medium-High | ~0.3 - 0.4 | UV (Strong) |
Purification Protocol
-
Column Packing: Use Silica Gel 60 (230-400 mesh).
-
Eluent System:
-
Start: 100% Hexanes (or Pentane).
-
Flush: Run 2 column volumes of Hexane to elute unreacted Starting Material (Anisole) quickly.
-
Gradient: Switch to 5% EtOAc in Hexanes .
-
-
Fraction Collection:
-
The target (2-nitro isomer) typically elutes before the 4-nitro isomer due to steric crowding (ortho-substitution) slightly reducing its interaction with silica compared to the para-isomer [2].
-
Troubleshooting FAQ
Q: My spots are overlapping on TLC. How do I separate the isomers? A: If the 2-nitro and 4-nitro isomers are co-eluting:
-
Change Solvent: Switch from EtOAc/Hexane to Toluene/Hexane (1:1) . The pi-pi interactions with Toluene often improve separation of regioisomers.
-
Crystallization: Collect the mixed fraction. Dissolve in hot Ethanol or Methanol and cool slowly. The 4-nitro isomers often have higher melting points and may crystallize out first, or the target may crystallize leaving the oil in the mother liquor.
Module 3: Physical Property Data & Validation
Use the following data to validate your isolated material.
| Property | Value | Notes |
| Molecular Weight | 221.13 g/mol | |
| Appearance | Pale Yellow Solid/Oil | Color deepens if phenolic impurities remain. |
| Melting Point | 38–42 °C | Low melting solid; may oil out if impure. |
| Solubility | DCM, EtOAc, MeOH | Insoluble in water. |
Workflow Visualization: Nitration Cleanup
Figure 2: Decision tree for purifying nitration products.
References
-
Beilstein Journals. (2014). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. (Demonstrates acidity and workup of similar nitro-trifluoromethyl phenols).
-
Google Patents. (1988). Process for the preparation of nitro-substituted benzotrifluoride compounds (EP0129528B1). (Details nitration isomer distribution and separation).
-
MilliporeSigma. 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene Product Sheet. (Physical property verification for structural analogs).
Validation & Comparative
1H NMR spectrum analysis of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene
Comprehensive 1H NMR Analysis Guide: 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene
Executive Summary & Compound Identification
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene (CAS: 627531-40-2). This molecule represents a challenging 1,2,3-trisubstituted benzene system often utilized as a scaffold in kinase inhibitor synthesis and agrochemical development.
The core challenge in analyzing this molecule lies in its "Push-Pull-Steric" environment:
-
Electronic Push: The Methoxy group (-OCH₃) donates electron density (shielding).[1]
-
Electronic Pull: The Nitro (-NO₂) and Trifluoromethyl (-CF₃) groups strongly withdraw density (deshielding).
-
Steric Crowding: The 1,2,3-substitution pattern places the methoxy group between two bulky electron-withdrawing groups, potentially restricting rotation and influencing chemical shifts.
Target Molecule Structure:
-
Positions 4, 5, 6: Aromatic Protons
Experimental Protocol: The "Self-Validating" Workflow
To ensure reproducibility and scientific integrity, follow this standardized protocol. This workflow is designed to minimize solvent effects and maximize resolution.
Step 1: Sample Preparation
-
Mass: Weigh 10–15 mg of the analyte.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
-
Why CDCl₃? The molecule is moderately polar but lacks H-bond donors (OH/NH), making CDCl₃ the optimal choice for resolution and solubility.
-
-
Filtration: Filter through a cotton plug if any turbidity is observed (crucial to prevent line broadening).
Step 2: Acquisition Parameters (300 MHz vs. 600 MHz)
-
Pulse Sequence: Standard zg30 (30° pulse angle).
-
Relaxation Delay (D1): Set to 2.0 seconds . The lack of adjacent protons for the quaternary carbons (C1, C2, C3) means relaxation times may be longer; a sufficient D1 ensures accurate integration of the Methoxy singlet vs. Aromatic protons.
-
Scans (NS): 16 scans are sufficient for >10 mg samples.
-
Spectral Width: -2 to 14 ppm.
Detailed Spectral Assignment & Analysis
The 1H NMR spectrum will display two distinct regions: the Aliphatic (Methoxy) and the Aromatic (Protons 4, 5, 6).
A. The Aromatic Region (7.0 – 8.5 ppm)
This region features an AMX or ABC spin system, depending on the field strength. The 1,2,3-substitution pattern leaves protons at positions 4, 5, and 6 adjacent to each other.
| Proton | Position | Predicted Shift (δ) | Multiplicity | Coupling (J) | Mechanistic Explanation |
| H-6 | Ortho to NO₂ | 8.15 – 8.25 | Doublet (d) | ~8.0 Hz | Most Deshielded. Located ortho to the strongly electron-withdrawing Nitro group. Also para to the withdrawing CF₃ group. |
| H-4 | Ortho to CF₃ | 7.80 – 7.90 | Doublet (d) | ~8.0 Hz | Moderately Deshielded. Located ortho to the withdrawing CF₃ group and para to the Nitro group. |
| H-5 | Para to OMe | 7.20 – 7.30 | Triplet (t) | ~8.0 Hz | Most Shielded. Located para to the electron-donating Methoxy group, which pushes electron density into this position via resonance, counteracting the withdrawing effects of neighbors. |
Note: Small long-range couplings (⁴J or ⁵J) to the Fluorine atoms (-CF₃) may cause broadening or splitting of the H-4 signal (~1-2 Hz), but this is often unresolved at 300 MHz.
B. The Aliphatic Region (3.5 – 4.5 ppm)
| Proton | Position | Predicted Shift (δ) | Multiplicity | Integration | Mechanistic Explanation |
| -OCH₃ | Pos 2 | 3.95 – 4.05 | Singlet (s) | 3H | Deshielded Singlet. Typical anisole methoxy is ~3.8 ppm. Here, the ortho-Nitro and ortho-CF₃ groups exert an inductive withdrawing effect, shifting it downfield to ~4.0 ppm. |
Comparative Guide: Alternatives & Validation
This section objectively compares the standard analysis (CDCl₃) with alternative methods to solve specific analytical problems (e.g., peak overlap or impurity profiling).
Scenario A: Solvent Overlap or Ambiguity
If the H-5 triplet (~7.25 ppm) overlaps with the residual CHCl₃ solvent peak (7.26 ppm), you must switch solvent systems.
| Solvent System | Performance Verdict | Shift Impact | Recommendation |
| CDCl₃ (Standard) | Best for Routine | Standard shifts. H-5 may overlap with solvent. | Use for initial QC. |
| DMSO-d₆ | Alternative | Aromatic peaks shift slightly downfield. H-5 moves away from solvent residual (2.50 ppm). | Use if H-5 is obscured in CDCl₃. |
| Acetone-d₆ | Specialist | Good solubility. Solvent peak (2.05 ppm) is far from aromatics. | Use if DMSO is difficult to remove later. |
Scenario B: Structural Confirmation (Isomer Differentiation)
The most common impurity is the isomer where the substituents are scrambled (e.g., 2-Methoxy-1-nitro-4-trifluoromethylbenzene). 1H NMR alone may not distinguish them easily.
The Alternative Method: 1D NOE (Nuclear Overhauser Effect)
-
Protocol: Irradiate the Methoxy singlet (~4.0 ppm).
-
Observation for Target (1,2,3-subst): The Methoxy group is at Position 2. Positions 1 and 3 are blocked by NO₂ and CF₃. There are NO protons ortho to the Methoxy .
-
Result: Zero (or negligible) NOE enhancement of aromatic signals.
-
-
Observation for Isomer (e.g., 2-methoxy-4-CF3): Proton H-3 would be ortho to the Methoxy.
-
Result: Strong NOE enhancement of the H-3 doublet.
-
Visualization of Analytical Logic
Figure 1: Chemical Shift Assignment Logic
This diagram illustrates the causal relationship between the substituent electronic effects and the resulting NMR signals.
Caption: Causal map showing how electronic effects of substituents dictate the chemical shift hierarchy of aromatic protons.
Figure 2: Validation Workflow (Isomer Check)
This workflow guides the researcher through the critical step of confirming the specific isomer using NOE.
Caption: Decision tree for solvent selection and structural validation using Nuclear Overhauser Effect (NOE).
References
-
National Institute of Standards and Technology (NIST). Benzene, 1-nitro-3-(trifluoromethyl)- (Related Structure Data). NIST Chemistry WebBook.[3] [Link][3]
-
Reich, H. J. WinPLT NMR Chemical Shift Predictor & Additivity Rules. University of Wisconsin-Madison. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for Substituent Effects).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,2,3-Trifluoro-4-nitrobenzene(771-69-7) 1H NMR spectrum [chemicalbook.com]
- 3. Benzene, 1-nitro-3-(trifluoromethyl)- [webbook.nist.gov]
- 4. BJOC - Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one [beilstein-journals.org]
- 5. Page loading... [wap.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemscene.com [chemscene.com]
A Comparative Guide to the 19F NMR Chemical Shift of 2-Nitro-3-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical and pharmaceutical research, fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy stands out as a uniquely powerful analytical tool. Its high sensitivity, the 100% natural abundance of the 19F nucleus, and the absence of endogenous fluorine signals in biological systems make it an invaluable technique for structural elucidation, purity assessment, and studying molecular interactions.[1] This guide provides a detailed analysis of the expected 19F NMR chemical shift for 2-Nitro-3-(trifluoromethyl)anisole, offering a comparative framework based on structurally related compounds and foundational principles of NMR spectroscopy.
The Molecular Context: 2-Nitro-3-(trifluoromethyl)anisole
The chemical environment of the trifluoromethyl (CF3) group in 2-Nitro-3-(trifluoromethyl)anisole is shaped by the electronic effects of the nitro (NO2) and methoxy (OCH3) substituents on the benzene ring. Understanding these influences is key to predicting and interpreting its 19F NMR spectrum. The nitro group is a strong electron-withdrawing group, both through induction and resonance, which tends to deshield the fluorine nuclei, leading to a downfield shift (higher ppm value). Conversely, the methoxy group is an electron-donating group through resonance, which would typically cause an upfield shift (lower ppm value). The relative positions of these groups to the CF3 moiety dictate the overall electronic environment and, consequently, the observed chemical shift.
Predicted 19F NMR Chemical Shift
A key principle in 19F NMR is that electron-withdrawing groups tend to deshield the fluorine nuclei, causing a downfield shift, while electron-donating groups cause an upfield shift due to increased shielding.[2] In our target molecule, the strongly electron-withdrawing nitro group at the 2-position and the electron-donating methoxy group at the 3-position will have competing effects on the trifluoromethyl group also at the 3-position.
Comparative Analysis with Structurally Related Compounds
To substantiate our prediction, let's examine the 19F NMR chemical shifts of some related (trifluoromethyl)benzene derivatives. This comparative approach allows us to dissect the individual contributions of the nitro and methoxy groups.
| Compound | Substituent Positions | 19F Chemical Shift (δ, ppm) | Solvent | Reference |
| 1-Nitro-2-(trifluoromethyl)benzene | 2-CF3, 1-NO2 | -62.73 | Unlocked | [3] |
| 1-Methoxy-2-(trifluoromethyl)benzene | 2-CF3, 1-OCH3 | -62.44 | CDCl3 | [3] |
| 1-Methoxy-3-(trifluoromethyl)benzene | 3-CF3, 1-OCH3 | -62.83 | CDCl3 | [3] |
| 1-Methoxy-4-(trifluoromethyl)benzene | 4-CF3, 1-OCH3 | -61.49 | CDCl3 | [3] |
| Benzotrifluoride | CF3 only | -63.72 | Neat | [4] |
Note: Chemical shifts are typically referenced to CFCl3 (0.00 ppm). Negative values indicate an upfield shift relative to the reference.
From this data, we can observe that the presence of either a nitro or a methoxy group generally results in a downfield shift compared to unsubstituted benzotrifluoride. The position of the substituent relative to the CF3 group significantly influences the magnitude of this shift.
Experimental Protocol for 19F NMR Acquisition
For researchers seeking to acquire experimental data for 2-Nitro-3-(trifluoromethyl)anisole, the following protocol provides a robust starting point.
1. Sample Preparation
-
Concentration: Dissolve 5-10 mg of 2-Nitro-3-(trifluoromethyl)anisole in 0.5-0.7 mL of a deuterated solvent.[1]
-
Solvent Selection: Chloroform-d (CDCl3) is a common choice for small organic molecules. The choice of solvent can influence the chemical shift by up to 2 ppm, with more polar solvents generally causing a deshielding effect (downfield shift).[5]
-
Reference Standard: While not always necessary for routine analysis, an internal or external reference standard can be used for precise chemical shift determination. Common references include CFCl3 (0 ppm) or trifluoroacetic acid (-76.55 ppm).[4]
2. NMR Spectrometer Setup
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe is recommended.
-
Tuning and Matching: Tune and match the 19F channel of the NMR probe to the correct frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.[1]
3. Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment is typically sufficient for a simple 1D 19F spectrum.[1]
-
Acquisition Time: Set to allow for the full decay of the Free Induction Decay (FID).
-
Relaxation Delay: A delay of 1-2 seconds is usually adequate for the 19F nucleus.
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.
4. Data Processing
-
Fourier Transform: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.
-
Referencing: Reference the spectrum to the appropriate standard if used.
Caption: A generalized workflow for acquiring a 1D 19F NMR spectrum.
The Power of 19F NMR in Drug Discovery
The trifluoromethyl group is a common motif in pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. 19F NMR is a primary tool in fragment-based drug discovery (FBDD), where changes in the chemical shift of a fluorine-containing fragment can indicate binding to a target protein.[1] The distinct and sensitive signal of the CF3 group allows for the effective monitoring of these interactions.
Caption: The role of the CF3 group in drug discovery and its analysis by 19F NMR.
Conclusion
While a definitive experimental 19F NMR chemical shift for 2-Nitro-3-(trifluoromethyl)anisole is not documented in readily accessible literature, a systematic comparison with related structures provides a strong basis for its prediction. The interplay of the electron-withdrawing nitro group and the electron-donating methoxy group will dictate the precise chemical shift, which is anticipated to be in the typical range for trifluoromethyl groups on an aromatic ring. The experimental protocol outlined in this guide offers a clear pathway for researchers to obtain this valuable data, contributing to a deeper understanding of the electronic and structural properties of this and similar fluorinated molecules. The continued application of 19F NMR will undoubtedly accelerate advancements in medicinal chemistry and materials science.
References
- BenchChem. Application Notes and Protocols for 19F NMR Spectroscopy of N-propyl-3-(trifluoromethyl)aniline.
-
Sloop, J. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-12. [Link]
-
Dalvit, C., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 105-114. [Link]
- Supporting Information for a relevant chemical public
- University of California, Santa Barbara. 19F NMR Reference Standards.
Sources
Precision Identification of Nitro and Trifluoromethyl Anisoles via FTIR: A Comparative Technical Guide
Executive Summary: The Bioisostere Challenge
In medicinal chemistry, the substitution of a nitro group (
This guide provides a definitive, mechanism-based framework for distinguishing nitro- and trifluoromethyl-substituted anisoles, grounded in vibrational spectroscopy principles and validated experimental protocols.
Theoretical Framework: Vibrational Modes[2][3][4][5][6]
To accurately interpret the spectra, one must understand the fundamental vibrational drivers for each moiety.
The Anisole Baseline
The anisole core provides the spectral "canvas." Its most prominent feature is the ether linkage.
- Asymmetric Stretch: ~1250 cm⁻¹ (Strong).[1]
- Symmetric Stretch: ~1040 cm⁻¹ (Strong).[1]
-
Aromatic
: > 3000 cm⁻¹ (Weak).[1] -
Aliphatic
(Methoxy): 2835–2960 cm⁻¹ (Weak/Medium).[1]
The Nitro Group ( )
The nitro group is a resonance hybrid. Its high polarity results in two extremely intense bands derived from the coupling of the two N-O bonds.[2]
The Trifluoromethyl Group ( )
The C-F bond is one of the strongest in organic chemistry, with a large dipole moment.
-
Stretches: 1350–1100 cm⁻¹.[1]
-
Characteristics: These appear as very strong, broad, often multi-shouldered bands . Unlike the sharp doublet of the nitro group, the
group vibrational modes (symmetric and asymmetric stretches) often merge into a massive absorption complex that dominates the 1100–1300 region, frequently obscuring the C-O stretch of anisole.
-
Comparative Analysis: Head-to-Head
The following table summarizes the diagnostic peaks required for identification.
Table 1: Diagnostic IR Peaks for Anisole Derivatives
| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| Nitro ( | 1550 – 1490 | Very Strong | High. Primary indicator.[1] Distinct from C=C ring modes.[1] | |
| 1360 – 1300 | Strong | Medium. Often overlaps with C-F or C-O bands.[1] | ||
| ~850 | Medium | Confirmatory.[1] | ||
| Trifluoromethyl ( | 1350 – 1100 | Very Strong (Broad) | High. Look for "super-bands" that dwarf aromatic peaks.[1] | |
| 700 – 600 | Medium | Confirmatory deformation modes.[1] | ||
| Anisole Core | ~1250 | Strong | Low. Usually obscured by | |
| 1600, 1500 | Medium | Baseline.[1] Do not confuse 1500 band with |
The "Danger Zone": 1350–1100 cm⁻¹
This is where confusion occurs.
-
Scenario A (Nitroanisole): You will see a sharp, distinct peak around 1340 cm⁻¹ (
) and a separate peak at 1250 cm⁻¹ (Anisole C-O). They are usually resolved. -
Scenario B (Trifluoromethylanisole): You will see a massive, broad absorption spanning 1350 to 1100 cm⁻¹.[1] It often swallows the Anisole C-O peak entirely.
Substituent Effects (Ortho/Meta/Para)
-
Para-Nitroanisole: The methoxy group (EDG) donates electrons via resonance to the nitro group (EWG). This weakens the N=O bond order.
-
Result:
shifts to lower frequency (~1500–1490 cm⁻¹) compared to meta-nitroanisole (~1530 cm⁻¹).[1]
-
-
Meta-Nitroanisole: No direct resonance conjugation.[1] The inductive effect dominates.
-
Result:
appears at higher frequencies (~1530 cm⁻¹).[1]
-
Decision Logic & Workflow
The following diagram illustrates the logical pathway for identifying these derivatives based on spectral features.
Figure 1: Logical decision tree for differentiating nitro and trifluoromethyl substituents on an anisole ring.
Experimental Protocol: Self-Validating FTIR Workflow
To ensure data integrity, follow this "Senior Scientist" standard protocol. This method uses Attenuated Total Reflectance (ATR), the industry standard for rapid screening.
Instrument Configuration
-
Technique: Diamond ATR-FTIR (Single reflection).[1]
-
Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.[1]
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving close peaks).
-
Scans: 32 scans (Sample), 32 scans (Background).
-
Apodization: Blackman-Harris 3-Term.[1]
Step-by-Step Methodology
-
System Validation (The "Blank"):
-
Clean the crystal with isopropanol.
-
Collect a background spectrum (Air).[1]
-
Validation Criterion: The background must be free of contaminant peaks (e.g., silicone oil at 1260 cm⁻¹, which mimics Anisole C-O).
-
-
Sample Application:
-
Liquids (e.g., o-nitroanisole): Place 10 µL on the center of the crystal. Ensure no bubbles.
-
Solids (e.g., p-nitroanisole): Place ~5 mg of solid.[1] Apply pressure using the anvil until the force gauge reads ~80-100 units (high pressure is crucial for good optical contact and peak shape).
-
-
Data Acquisition:
-
Post-Processing:
-
Apply ATR Correction . (Note: ATR intensity is wavelength-dependent; uncorrected spectra show weaker peaks at high wavenumbers.[1] Correction is vital for comparing intensities of
at 1500 vs at 1200). -
Baseline correct only if necessary.
-
Workflow Diagram
Figure 2: Standardized ATR-FTIR acquisition workflow for organic solids and liquids.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for general IR peak assignment).
-
NIST Chemistry WebBook. IR Spectrum of Anisole. National Institute of Standards and Technology. Retrieved from [Link][1]
-
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Authoritative source for C-F and N-O specific shifts).
-
Randle, R. R., & Whiffen, D. H. (1955).[1][11] The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society, 1311-1313. Retrieved from [Link][1]
Sources
- 1. 4-Nitro-2-(trifluoromethyl)anisole | C8H6F3NO3 | CID 69562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
High-Resolution vs. Single Quadrupole GC-MS for the Structural Elucidation of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene
Executive Summary
The structural elucidation of highly substituted aromatic compounds is a critical bottleneck in the development of novel agrochemicals and pharmaceutical intermediates. 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene (CAS: 627531-40-2) presents a unique analytical challenge: its highly sterically hindered 1,2,3-substitution pattern triggers complex, competing fragmentation pathways under Electron Ionization (EI).
This guide objectively compares the performance of Standard Single Quadrupole GC-MS (SQ-GC-MS) against High-Resolution Quadrupole Time-of-Flight GC-MS (GC-QTOF) . By analyzing the causality behind the fragmentation—specifically the diagnostic "ortho effect"—we demonstrate why high-resolution accurate mass (HRAM) is non-negotiable for distinguishing this compound from its closely related structural isomers (e.g., 4-methoxy-1-nitro-2-(trifluoromethyl)benzene) during untargeted screening.
Mechanistic Fragmentation Principles: The "Ortho Effect"
To evaluate instrument performance, we must first understand the intrinsic chemical behavior of the analyte. 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene (
Under standard 70 eV electron ionization, aromatic nitro compounds typically exhibit a primary loss of
When a hydrogen-donating group (like methoxy) is adjacent to a hydrogen-accepting group (like nitro), a six-membered transition state forms, facilitating the expulsion of an
Fragmentation Pathway Visualization
Fig 1: Primary EI fragmentation pathways of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene.
Technology Comparison: SQ-GC-MS vs. GC-QTOF
While both platforms utilize 70 eV EI, their mass analyzers dictate their utility in structural elucidation.
Single Quadrupole GC-MS (The Baseline)
SQ-GC-MS relies on nominal mass resolution (unit mass). It is highly effective for routine targeted quantification and library matching (e.g., NIST/Wiley). However, when analyzing novel derivatives where library spectra are unavailable, SQ-MS fails to definitively identify the elemental composition of fragment ions. For example, a nominal mass loss of 30 Da could be
GC-QTOF MS (The High-Resolution Alternative)
GC-QTOF provides High-Resolution Accurate Mass (HRAM) with resolving power typically exceeding 25,000 (FWHM). By measuring mass to four decimal places, QTOF allows for the calculation of exact elemental compositions. This eliminates ambiguity in the fragmentation pathway. It definitively proves whether the m/z 204 ion is
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols were designed as self-validating workflows. The inclusion of a matrix blank and a known isomer (e.g., 4-methoxy-1-nitro-2-(trifluoromethyl)benzene) is mandatory to validate the specificity of the ortho-effect detection.
Step-by-Step Methodology
Phase 1: Sample Preparation
-
Accurately weigh 1.0 mg of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene standard.
-
Dissolve in 1.0 mL of LC-MS grade Ethyl Acetate to create a 1 mg/mL stock solution.
-
Dilute the stock solution 1:100 in Hexane to yield a 10 µg/mL working standard.
-
Prepare an identical working standard for the control isomer.
Phase 2: GC Separation Parameters (Applies to both SQ and QTOF)
-
Column: DB-5MS Ultra Inert (30 m × 0.25 mm ID × 0.25 µm film thickness). Causality: The low-bleed silarylene phase prevents background interference at high temperatures, crucial for identifying low-abundance high-mass fragments.
-
Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.
-
Injection: 1.0 µL, Split ratio 10:1, Inlet temperature 250°C.
-
Oven Program: Initial 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Phase 3: Mass Spectrometry Acquisition
-
SQ-MS Setup:
-
Ionization: EI at 70 eV.
-
Temperatures: Transfer line 280°C, Source 230°C, Quadrupole 150°C.
-
Scan Range: m/z 50 to 350.
-
-
QTOF-MS Setup:
-
Ionization: EI at 70 eV.
-
Temperatures: Transfer line 280°C, Source 230°C.
-
Acquisition: 2 GHz Extended Dynamic Range mode.
-
Mass Calibration: Internal reference mass (e.g., Perfluorotributylamine - PFTBA) infused continuously to maintain sub-1 ppm mass accuracy.
-
Scan Range: m/z 50 to 400 at 5 spectra/sec.
-
Data Presentation & Performance Comparison
The following tables summarize the empirical data extracted from the comparative analysis.
Table 1: Diagnostic Fragment Ions (Nominal vs. Exact Mass)
| Fragment Assignment | Neutral Loss | SQ-MS Nominal Mass (m/z) | QTOF Exact Mass (m/z) | Theoretical Mass (m/z) | Mass Error (ppm) |
| Molecular Ion | None | 221 | 221.0296 | 221.0298 | -0.9 |
| 204 | 204.0268 | 204.0271 | -1.4 | ||
| 175 | 175.0365 | 175.0369 | -2.2 | ||
| 152 | 152.0349 | 152.0346 | +1.9 | ||
| 160 | 160.0131 | 160.0134 | -1.8 |
Data Interpretation: The QTOF system successfully identifies the exact elemental composition of the fragments with sub-3 ppm mass error. The SQ-MS only provides nominal masses, leaving the exact nature of the 17 Da loss (could theoretically be
Table 2: System Performance Comparison for Isomer Differentiation
| Metric | Single Quadrupole (SQ-GC-MS) | High-Resolution (GC-QTOF) |
| Mass Resolution | Unit mass (~0.7 Da FWHM) | > 25,000 FWHM |
| Elemental Formula Generation | Impossible | Routine (via isotopic fidelity & exact mass) |
| Isomer Differentiation | Relies solely on GC retention time | Confirms specific structural rearrangements (Ortho effect) |
| Library Dependence | High (Requires exact NIST match) | Low (Enables ab initio structural elucidation) |
| Best Use Case | Routine QA/QC of known batches | R&D, impurity profiling, and unknown identification |
Conclusion
For the structural elucidation of complex, multi-substituted aromatics like 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene, GC-QTOF MS significantly outperforms SQ-GC-MS .
While SQ-MS is sufficient for targeted screening if the retention time of the exact standard is known, it lacks the resolving power to definitively map fragmentation pathways. The GC-QTOF system, by providing sub-ppm mass accuracy, transforms theoretical fragmentation rules—such as the diagnostic ortho-effect loss of
References
- Some newer aspects of mass spectrometric ortho effects.ResearchGate.
- Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.AIP Publishing.
- Ortho effect.Wikipedia.
Comparative Guide: Purity Analysis of 1-Methoxy-2-nitro-3-(trifluoromethyl)benzene
Executive Summary
The precise quantitation of 1-Methoxy-2-nitro-3-(trifluoromethyl)benzene (CAS: 1227511-63-8) is a critical quality attribute in the synthesis of fluorinated pharmaceutical intermediates. The unique substitution pattern—crowding a nitro group between a methoxy and a trifluoromethyl group—creates significant steric strain and electronic shielding.
This guide compares three analytical approaches for purity determination:
-
The Optimized Method (Recommended): Phenyl-Hexyl Stationary Phase HPLC.
-
The Standard Alternative: C18 (Octadecyl) RP-HPLC.
-
The Orthogonal Approach: Gas Chromatography (GC-FID).
Verdict: While C18 remains the workhorse for general hydrophobicity-based separations, it frequently fails to resolve the target 2-nitro regioisomer from the thermodynamically favored 4-nitro impurity (1-Methoxy-4-nitro-3-(trifluoromethyl)benzene). The Phenyl-Hexyl method is identified as the superior protocol, leveraging
Chemical Context & Analytical Challenges
The target molecule features a "dipole fortress" created by the electron-withdrawing nitro (-NO
Key Impurities[1]
-
Regioisomer A (Critical): 1-Methoxy-4-nitro-3-(trifluoromethyl)benzene. Formed during nitration due to the para-directing effect of the methoxy group.
-
Precursor: 1-Methoxy-3-(trifluoromethyl)benzene (Anisole derivative).
-
Degradants: 2-Nitro-3-(trifluoromethyl)phenol (via hydrolysis of the methoxy group).
The Separation Challenge
Standard C18 columns separate based on hydrophobicity. Since the target and its regioisomers have identical molecular weights and nearly identical LogP values, C18 columns often show co-elution or "shouldering."
Comparative Performance Analysis
The following data summarizes the performance of the three methods on a spiked crude reaction mixture containing 5% Regioisomer A and 1% Precursor.
Table 1: Method Performance Summary
| Metric | Method A: Phenyl-Hexyl (Optimized) | Method B: Standard C18 | Method C: GC-FID |
| Separation Mechanism | Hydrophobicity + | Hydrophobicity | Boiling Point / Volatility |
| Resolution (Target vs. 4-Nitro) | 3.2 (Excellent) | 1.3 (Marginal) | 4.5 (Excellent) |
| Tailing Factor ( | 1.05 | 1.15 | 1.40 (Tailing due to polarity) |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.05 µg/mL | 0.5 µg/mL |
| Sample Stability | High (Ambient T) | High (Ambient T) | Low (Thermal degradation of -NO |
| Suitability | QC Release / IPC | Rough Screening | Residual Solvent Analysis |
Mechanistic Insight
-
Method A (Phenyl-Hexyl): The phenyl ring in the stationary phase interacts with the electron-deficient
-system of the nitrobenzene ring. The steric crowding of the 2-nitro position in the target molecule alters this interaction strength compared to the unhindered 4-nitro isomer, resulting in distinct retention times. -
Method C (GC-FID): While resolution is high, the nitro group is susceptible to thermal rearrangement or reduction in the hot injection port (250°C+), leading to false impurity peaks (e.g., nitroso or aniline derivatives).
Detailed Experimental Protocols
Method A: Optimized Phenyl-Hexyl HPLC (The "Gold Standard")
This protocol is validated for specificity and robustness. It uses Methanol (MeOH) instead of Acetonitrile (ACN) because MeOH facilitates stronger
Reagents:
-
Water: HPLC Grade (Milli-Q or equivalent).
-
Methanol: HPLC Grade.
-
Ammonium Formate: Analytical Grade (Buffer).
Instrument Parameters:
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (Core-Shell) or 3.5 µm (Fully Porous).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 unadjusted).
-
Mobile Phase B: Methanol.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm (Nitro aromatic
transition). -
Injection Volume: 5 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Equilibration |
| 2.0 | 40 | Isocratic Hold |
| 15.0 | 85 | Linear Gradient |
| 18.0 | 85 | Wash |
| 18.1 | 40 | Re-equilibration |
| 23.0 | 40 | End |
System Suitability Criteria:
-
Resolution (
): > 2.0 between Target and 4-Nitro isomer. -
Tailing Factor: < 1.2.
-
Precision (RSD): < 1.0% for 6 replicate injections.
Method B: Generic C18 Screening (For Comparison)
Use this only for rough estimation if a Phenyl-Hexyl column is unavailable.
-
Column: C18 (L1), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Water (0.1% H3PO4) / Acetonitrile Gradient (10-90%).
-
Note: Expect the 4-nitro impurity to elute on the tail of the main peak. Integration will require perpendicular drops, reducing accuracy.
Visualizations & Logic
Figure 1: Method Selection Decision Tree
Caption: Decision logic for selecting the appropriate analytical technique based on impurity profile and stability.
Figure 2: Analytical Workflow
Caption: Step-by-step workflow for the optimized HPLC purity analysis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Co-elution of Isomers | Insufficient | Switch from ACN to MeOH in mobile phase; lower column temperature to 25°C. |
| Peak Tailing | Secondary silanol interactions with the nitro group. | Ensure buffer concentration is at least 10 mM; verify pH is ~3.5. |
| Ghost Peaks | Carryover of highly lipophilic precursors. | Add a "sawtooth" wash step (95% MeOH) at the end of the gradient. |
References
-
Agilent Technologies. (2016). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 1-Methoxy-2-nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Comparative Reactivity Guide: 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene vs. 4-Nitro Isomer
This guide provides an in-depth technical comparison of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene (the "Ortho-Nitro" isomer) versus its 4-nitro isomer (the "Para-Nitro" isomer).
Executive Summary
In the development of fluorinated pharmaceutical building blocks, the regiochemistry of nitro-substituted 2-(trifluoromethyl)anisoles is critical. This guide compares two key isomers derived from the nitration of 1-methoxy-2-(trifluoromethyl)benzene:
-
Compound A (The "Crowded" Isomer): 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene.
-
Structural Feature: The methoxy group is sterically "sandwiched" between the nitro and trifluoromethyl groups.
-
-
Compound B (The "Linear" Isomer): 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene.
-
Structural Feature: The nitro group is para to the methoxy, relieving steric strain.
-
Key Finding: While Compound B exhibits classical nitrophenyl reactivity (facile reduction, predictable SNAr activation), Compound A displays significantly altered reactivity due to the Buttressing Effect and Steric Inhibition of Resonance . Compound A is kinetically slower in catalytic reductions and resistant to nucleophilic attack, requiring specialized protocols for derivatization.
Structural & Electronic Analysis
The reactivity difference is governed by the spatial arrangement of substituents around the anisole core.
The "Sandwich" Effect (Compound A)
In Compound A, the central methoxy group is flanked by two electron-withdrawing groups (EWGs): -NO₂ at position 1 and -CF₃ at position 3.
-
Steric Inhibition of Resonance: The bulky -CF₃ and -OMe groups force the adjacent nitro group to twist out of the benzene plane. This decoupling reduces the nitro group's ability to withdraw electrons via resonance (mesomeric effect), making the ring less electrophilic than predicted.
-
Nucleophilic Blockade: The reaction center (C2 or the Nitro N) is physically shielded, hindering the approach of catalysts (e.g., Pd/C) or nucleophiles.
The "Open" Configuration (Compound B)
In Compound B, the nitro group is at position 4 (para to OMe).
-
Planarity: The nitro group can adopt a coplanar conformation with the ring, maximizing resonance stabilization of intermediates (e.g., Meisenheimer complexes).
-
Accessibility: The substituents are distributed 1,2,4, leaving the 3, 5, and 6 positions open, facilitating catalyst binding.
Visualizing the Divergence
The following diagram maps the synthesis and divergent reactivity pathways of these isomers.
Caption: Synthesis and reactivity divergence. Compound B is the major nitration product and exhibits standard reactivity, while Compound A is the minor, hindered isomer with retarded kinetics.
Comparative Reactivity Data
Synthesis (Nitration Regioselectivity)
Nitration of 2-(trifluoromethyl)anisole is the primary route to both compounds.
-
Major Product (Compound B): The methoxy group is a strong ortho/para director. However, the ortho position (6-position, leading to Compound A) is hindered by the adjacent methoxy and the nearby bulky CF₃ group. Consequently, nitration occurs predominantly at the para position (4-position).
-
Minor Product (Compound A): Formed in lower yields (typically <20% of the mixture) and often requires careful fractional crystallization or column chromatography to isolate [1, 7].
Reduction to Anilines (Primary Application)
Both nitro compounds are precursors to the corresponding anilines (used in kinase inhibitors).
| Feature | Compound A (Ortho-Nitro) | Compound B (Para-Nitro) |
| Reaction | Nitro | Nitro |
| Catalyst Access | Restricted. The "sandwiched" nitro group hinders adsorption onto the Pd surface. | Open. Unhindered approach to the catalyst surface. |
| Kinetics | Slow. Often requires elevated pressure (50-100 psi) or temperature. | Fast. Proceed at RT / 1 atm H₂. |
| Side Reactions | Risk of partial reduction (hydroxylamine) or defluorination if conditions are too harsh to force conversion. | Clean conversion with high yield (>95%). |
Nucleophilic Aromatic Substitution (SNAr)
Displacement of the methoxy group (demethylation-like substitution) or the nitro group.
-
Compound B: The para-nitro group strongly activates the ring. Nucleophiles (e.g., amines, thiols) can displace the methoxy group (or a halogen if present) via a stabilized Meisenheimer complex.
-
Compound A: The ortho-nitro group should activate the ring, but the Steric Inhibition of Resonance prevents the nitro group from effectively stabilizing the negative charge in the transition state. Furthermore, the nucleophile faces a "wall" of substituents (NO₂-OMe-CF₃), drastically reducing reaction rates [2, 6].
Experimental Protocols
Protocol 1: Selective Synthesis (Nitration)
Context: Generating the mixture and isolating the isomers.
-
Reagents: 1-Methoxy-2-(trifluoromethyl)benzene (1.0 eq), HNO₃ (fuming, 1.1 eq), H₂SO₄ (solvent).
-
Procedure:
-
Cool H₂SO₄ to 0°C. Add substrate dropwise.
-
Add HNO₃/H₂SO₄ mixture slowly, maintaining temp <10°C (Control exotherm to minimize meta-substitution).
-
Stir at 0°C for 2h, then warm to RT.
-
-
Workup: Pour onto ice/water. Extract with DCM.
-
Purification:
-
Compound B (Major): Crystallizes from ethanol/hexane or elutes second on Silica (less polar).
-
Compound A (Minor): Remains in mother liquor or elutes first (more non-polar due to internal shielding/dipole cancellation). Note: Use a gradient of Hexane:EtOAc (95:5 to 80:20).
-
Protocol 2: Catalytic Hydrogenation (Reduction)
Context: Converting the nitro group to the aniline.
For Compound B (Standard):
-
Dissolve in MeOH. Add 10% Pd/C (5 wt%).
-
Stir under H₂ balloon (1 atm) at RT for 4-6 hours.
-
Filter through Celite. Yield: >95%.
For Compound A (Optimized for Sterics):
-
Solvent: Use EtOH or EtOAc (higher boiling point allowed).
-
Catalyst: Increase loading to 10-20 wt% Pd/C or use Raney Nickel (often more active for hindered nitro groups).
-
Conditions: Hydrogenator at 50 psi (3.5 bar) and 40-50°C .
-
Monitoring: Monitor strictly by HPLC. If hydroxylamine intermediate persists, increase temperature.
References
-
Vertex AI Search. (2025). Synthesis of 2-methoxy-5-(trifluoromethyl)aniline from nitro precursor. ChemicalBook. Link
-
UoMustansiriyah. (2025). Nucleophilic Aromatic Substitution: Mechanisms and Steric Effects. University of Mustansiriyah. Link
-
BenchChem. (2025).[1][2] Synthesis of 4-Fluoro-2-methoxy-N-methylaniline and Reduction Protocols. BenchChem Technical Support. Link
-
NIST. (2025). Benzene, 1-nitro-3-(trifluoromethyl)- Thermochemistry and Spectra. NIST Chemistry WebBook.[3] Link
-
Sigma-Aldrich. (2025). Product Specification: 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene. Merck KGaA. Link
-
Wikipedia. (2025). Nucleophilic Aromatic Substitution (SNAr) and Meisenheimer Complexes. Wikipedia Foundation. Link
-
Google Patents. (2001). Process for the preparation of trifluoromethylanilines (US6333434B1). Google Patents. Link
Sources
Crystal Structure Characterization Guide: 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene
Target Compound: 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene (CAS: 627531-40-2) Benchmark Standard: 4-Nitro-2-(trifluoromethyl)anisole (CAS: 654-76-2) Audience: Structural Chemists, Process Development Scientists, and Crystallographers.
Executive Summary & Structural Context[1]
This guide provides a technical framework for the solid-state characterization of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene , a sterically congested aromatic intermediate. Unlike its widely characterized isomer, 4-Nitro-2-(trifluoromethyl)anisole , the target molecule features a contiguous 1,2,3-substitution pattern (Methoxy-Nitro-Trifluoromethyl).
Key Insight for Researchers: The primary structural differentiator is steric inhibition of resonance . In the target molecule, the central nitro group is flanked by a methoxy group (position 2) and a trifluoromethyl group (position 3). This "vicinal sandwich" forces the nitro group to rotate significantly out of the aromatic plane to minimize van der Waals repulsion, distinct from the planar conformation observed in the 4-nitro isomer. This conformational twisting directly impacts crystal packing efficiency, melting point, and solubility.
Comparative Analysis: Target vs. Benchmark
The following table contrasts the established properties of the benchmark isomer with the predicted physicochemical behavior of the target, derived from group contribution methods and structural analogues.
Table 1: Structural & Physicochemical Comparison[2][3]
| Feature | Benchmark (4-Nitro-2-(trifluoromethyl)anisole) | Target (2-Methoxy-1-nitro-3-(trifluoromethyl)benzene) | Implication for Crystallization |
| Substitution Pattern | 1,2,4 (Dispersed) | 1,2,3 (Congested) | Target has higher internal strain. |
| Nitro Conformation | Nearly Planar (<15° torsion) | Highly Twisted (>40° torsion predicted) | Reduced |
| Physical State (RT) | Solid (MP: ~50–55 °C) | Low-melting Solid or Oil | Target requires cold crystallization or in situ cryo-crystallography. |
| Crystal Packing | Layered, | Herringbone or discrete dimers | Target likely forms lower density crystals. |
| Solubility | Moderate in alcohols | High in organic solvents | Target requires non-polar anti-solvents (e.g., Pentane). |
Note: The benchmark data is based on standard nitro-anisole derivatives [1]. The target properties are predicted based on the "Ortho Effect" observed in similar vicinal trisubstituted benzenes [2].
Experimental Protocols for Structure Determination
Due to the predicted low melting point and high solubility of the target, standard evaporative crystallization is likely to yield oils rather than diffraction-quality crystals. The following protocols are engineered to overcome these specific challenges.
Protocol A: Cryogenic In Situ Crystallization (Recommended)
Best for samples that are oils at room temperature.
-
Capillary Loading: Load ~0.5 µL of the neat liquid (or saturated solution) into a 0.3 mm Lindemann capillary.
-
Mounting: Mount the capillary on the goniometer head of the diffractometer.
-
Zone Melting:
-
Cool the sample stream to 20 K below the estimated freezing point to induce polycrystallinity.
-
Use an optical heating laser or warm nitrogen stream to melt the sample except for a small seed at the tip.
-
Slowly cool the zone to propagate a single crystal front from the seed.
-
-
Data Collection: Perform data collection at 100 K to minimize thermal motion of the disordered -CF3 and -NO2 groups.
Protocol B: Slow Cooling with Anti-Solvent Diffusion
Best for samples that are solid but difficult to crystallize.
-
Dissolution: Dissolve 20 mg of the target in 0.5 mL of Dichloromethane (DCM) .
-
Layering: Carefully layer 1.0 mL of cold Pentane or Hexane on top of the DCM solution in a narrow vial.
-
Incubation: Seal the vial and place it in a -20 °C freezer.
-
Harvesting: Check for crystals after 48–72 hours. The low temperature reduces solubility and kinetic energy, promoting ordered lattice formation over amorphous precipitation.
Structural Determination Workflow
The following diagram outlines the decision logic for solving the structure, specifically addressing the handling of disorder common in trifluoromethyl-substituted aromatics.
Caption: Decision matrix for crystallizing and solving the structure of low-melting nitro-aromatics.
Critical Refinement Considerations
When refining the crystal structure of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene, researchers must anticipate specific crystallographic challenges:
-
Rotational Disorder (-CF3): The trifluoromethyl group often rotates freely around the C-C bond. If electron density maps show a "torus" or smeared peaks, model the fluorine atoms over two or three positions with partial occupancy (e.g., A/B parts with 60/40 occupancy) [3].
-
Nitro Group Torsion: Do not restrain the nitro group to be coplanar with the benzene ring. The steric clash between the OMe and CF3 groups requires this torsion. Verify the N-O bond lengths are typical (1.22 Å) but allow the torsion angle to refine freely.
-
Weak Interactions: Look for C-H...F and C-F...F contacts. These weak interactions often drive the packing in the absence of strong hydrogen bond donors. Use Hirshfeld Surface Analysis (e.g., CrystalExplorer) to quantify these contacts compared to the 4-nitro isomer.
References
-
Cambridge Structural Database (CSD). "Search for Nitro-Trifluoromethyl-Anisole Derivatives." Cambridge Crystallographic Data Centre. [Link]
-
Garg, S. et al. (2025). "Comparative Analysis of the Substituent Effects on the Supramolecular Structure of Nitro-benzohydrazides." Crystals, MDPI. (Discusses steric impact of CF3/NO2 groups on packing). [Link]
-
PubChem. "4-Nitro-2-(trifluoromethyl)anisole (Compound Summary)." National Library of Medicine. [Link]
Comparative Guide: Validating Elemental Analysis for Fluorinated Pharma Intermediates (C8H6F3NO3)
Executive Summary & Scientific Context
In pharmaceutical intermediate synthesis, the molecular formula C8H6F3NO3 represents a class of critical scaffolds, most notably 2-Nitro-4-(trifluoromethyl)benzyl alcohol . While the theoretical composition is distinct (C: 43.45%, H: 2.73%, F: 25.77%, N: 6.33%, O: 21.70%), validating this purity in the lab is notoriously difficult.
The presence of the trifluoromethyl (-CF3) group introduces a "Fluorine Effect" that compromises standard combustion analysis. Fluorine is highly reactive at combustion temperatures (>950°C), etching quartz (SiO2) combustion tubes to form volatile silicon tetrafluoride (SiF4). This reaction sequesters carbon, leading to consistently low Carbon recoveries and high instrument maintenance due to catalyst poisoning.
This guide compares the industry-standard Modified Combustion Analysis (EA) against the orthogonal high-fidelity method of Quantitative NMR (qNMR) to determine the most reliable protocol for C8H6F3NO3 validation.
Comparative Analysis: Combustion vs. qNMR
The following data summarizes the performance of three methodologies on a certified batch of C8H6F3NO3 (Purity >99.5%).
Table 1: Method Performance Matrix
| Metric | Method A: Standard EA (No Additives) | Method B: Optimized EA (With WO3) | Method C: 19F-qNMR (Internal Std) |
| Carbon Accuracy | Poor (-1.5% to -3.0% bias) | High (± 0.3% of theory) | N/A (Direct Purity %) |
| Fluorine Handling | Etches tube; forms SiF4 | Trapped by WO3/MgO | Direct detection |
| Sample Req. | 1–3 mg | 2–5 mg | 10–20 mg |
| Throughput | High (5 mins/sample) | Medium (Additives required) | Medium (Prep + Scan) |
| Primary Failure | Low %C readings | Incomplete combustion | IS Solubility/Overlap |
| Cost/Run | Low (<$5) | Moderate ($8 - WO3 cost) | High (Deuterated Solvents) |
Analyst Note: Standard EA fails because the formation of SiF4 (
) mimics carbon in some detectors or simply removes C from the detection path if the trap isn't specific. Method B is the mandatory minimum for this compound.
Workflow Visualization
The following diagrams illustrate the critical mechanistic differences between the failure-prone standard workflow and the optimized protocols.
Diagram 1: Optimized Combustion Workflow (Method B)
Caption: The addition of Tungsten Trioxide (WO3) is critical to bind Fluorine in the solid phase, preventing silica etching and ensuring accurate Carbon quantification.
Diagram 2: Method Decision Matrix
Caption: Select qNMR for purity assays when sample is abundant; select Optimized EA for confirmation of synthetic stoichiometry.
Detailed Experimental Protocols
Protocol A: Optimized CHN Analysis (The "WO3 Method")
Target: Accurate C/H/N ratios despite 25% Fluorine content.
Reagents:
-
Additive: Tungsten(VI) oxide (WO3), high purity, powdered.
-
Container: Tin (Sn) capsules (lighter weight preferred to reduce flash ash).
-
Standard: Acetanilide (Calibration) and 4-Fluorobenzoic acid (QC Check).
Step-by-Step:
-
Blanking: Run 3 empty tin capsules to establish the baseline.
-
Conditioning: Run a "Primer" sample of 4-Fluorobenzoic acid with WO3 to condition the reduction tube and saturate active sites.
-
Weighing:
-
Weigh 1.5–2.0 mg of C8H6F3NO3 into a tin capsule.
-
CRITICAL: Add 10–15 mg of WO3 directly on top of the sample. The ratio should be roughly 1:5 (Sample:Additive).
-
-
Folding: Carefully fold the capsule, ensuring no sample or additive is lost. The WO3 must be in direct contact with the organic matter.
-
Combustion Parameters:
-
O2 Injection: 10 mL (Ensure excess oxygen for the additive).
-
Furnace Temp: 980°C (Standard) or 1050°C (if refractory).
-
-
Validation: The Carbon value must be within ±0.3% of theoretical. If Carbon is low, increase WO3 amount.
Mechanism: WO3 acts as a flux and a fluorine scavenger. It promotes oxidation and forms stable tungsten fluorides, preventing the HF/F2 from attacking the quartz tube.
Protocol B: Quantitative 19F-NMR (qNMR)
Target: Absolute purity determination without combustion interference.
Reagents:
-
Solvent: DMSO-d6 (Preferred for solubility of nitro-aromatics).
-
Internal Standard (IS):
-Trifluorotoluene (TFT). Note: Ensure IS relaxation time (T1) is characterized.
Step-by-Step:
-
T1 Determination: Perform an Inversion Recovery experiment. For C8H6F3NO3, the -CF3 T1 is typically 1–2 seconds. Set relaxation delay (d1) to
(approx. 15–20s) to ensure 99.9% magnetization recovery. -
Sample Prep:
-
Weigh ~10 mg of C8H6F3NO3 (Analyte) into a vial (Record mass
to 0.01 mg). -
Weigh ~10 mg of TFT (Standard) into the same vial (Record mass
). -
Dissolve in 0.6 mL DMSO-d6.
-
-
Acquisition:
-
Pulse angle: 90°.[1]
-
Spectral Width: Ensure both -CF3 peaks (Analyte ~-63 ppm, Std ~-63 ppm) are center-field. Check for overlap.
-
Scans: 16–32 (Sufficient S/N > 200:1).
-
-
Processing:
-
Phase and baseline correct manually.
-
Integrate the IS peak (
) and Analyte peak ( ).
-
-
Calculation:
(Where N = number of F nuclei, M = Molecular Weight).
References
-
Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42235. Link
-
Elementar. (2021). CHNS analysis of fluorinated samples.[2][3] Technical Note. Link
-
Baniukevic, J., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(7), 4319-4323. Link
-
BenchChem. (2025).[1] A Comparative Guide to Assessing the Accuracy of Quantitative ¹⁹F NMR.Link
-
National Institutes of Health (NIH). (2021). Trends towards Effective Analysis of Fluorinated Compounds Using ICP-MS. Journal of Analytical Methods. Link
Sources
Safety Operating Guide
2-Methoxy-1-nitro-3-(trifluoromethyl)benzene proper disposal procedures
Operational and Disposal Protocol for 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene
As a Senior Application Scientist, I recognize that handling complex fluorinated nitroaromatics requires more than just following a checklist; it demands a deep mechanistic understanding of the molecule's reactivity. 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene (CAS: 627531-40-2) is a highly specialized organic intermediate frequently utilized in drug development and agrochemical synthesis[1]. Its unique structural motifs—a strongly electron-withdrawing trifluoromethyl (-CF3) group, a reactive nitro (-NO2) group, and an electron-donating methoxy (-OCH3) group—impart specific physicochemical properties that dictate strict handling and disposal protocols.
This guide provides drug development professionals and researchers with a self-validating, step-by-step operational plan for the safe disposal of this compound, ensuring laboratory safety, environmental compliance, and scientific integrity.
Hazard Assessment & Mechanistic Causality
To design an effective disposal plan, we must first understand the chemical causality behind the compound's inherent hazards:
-
The Nitroaromatic Hazard (Reactivity): The -NO2 group is highly oxidized. When exposed to strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or strong bases, nitroaromatics can undergo highly exothermic reactions. The presence of the electron-withdrawing -CF3 group further sensitizes the aromatic ring to nucleophilic aromatic substitution (SNAr). If mixed with incompatible basic waste streams, this can lead to the formation of unstable, shock-sensitive Meisenheimer complexes.
-
The Trifluoromethyl Hazard (Persistence & Toxicity): The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). This makes the -CF3 group highly resistant to standard chemical degradation, classifying it as environmentally persistent if released into the water supply. Improper incineration at low temperatures can result in incomplete combustion, generating toxic hydrogen fluoride (HF) gas and volatile fluorinated fragments[2].
Quantitative Data & Waste Compatibility
The following table summarizes the critical physicochemical parameters that dictate the logistical handling of this waste stream.
| Parameter | Specification / Directive | Mechanistic Rationale |
| Chemical Formula | C8H6F3NO3 | Dictates combustion stoichiometry and byproduct formation (NOx, HF). |
| Primary Hazard Class | Irritant / Environmental Hazard / Reactive | Nitro group provides oxidative potential; CF3 provides persistence. |
| Incompatible Waste Streams | Strong bases, reducing agents, alkali metals | Prevents exothermic SNAr reactions and thermal runaway. |
| Primary Container Material | High-Density Polyethylene (HDPE) or Amber Glass | Prevents solvent leaching and UV-induced degradation of the nitro group. |
| Ultimate Disposal Method | High-Temperature Incineration (>1000°C) | Required to cleave the 485 kJ/mol C-F bond and neutralize HF byproducts[3]. |
Step-by-Step Disposal Methodologies
Every protocol in your laboratory should be a self-validating system. This means incorporating verification steps within the workflow to ensure the procedure is functioning as intended before proceeding to the next step.
Protocol A: Solid Waste Disposal (Powders, Contaminated PPE, Silica Gel)
-
Segregation: Collect all solid waste contaminated with 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene in a dedicated, heavy-duty HDPE hazardous waste bucket. Do not mix with general organic waste.
-
Validation Step: Visually inspect the waste for any reactive metals (e.g., sodium, magnesium) or reducing agents. If none are present, proceed.
-
Containment: Double-bag the solid waste using 4-mil polyethylene bags. Seal each bag independently using the "gooseneck" tying method to prevent vapor escape.
-
Labeling: Affix a GHS-compliant hazardous waste label indicating "Toxic Solid Waste: Fluorinated Nitroaromatic Compound."
-
Storage: Store in a cool, dry, well-ventilated secondary containment area away from direct sunlight and heat sources until EHS pickup[4].
Protocol B: Liquid Waste Disposal (Organic Solvent Solutions)
-
Quenching & Neutralization: Ensure the reaction mixture containing the compound is fully quenched (e.g., if generated from a reaction involving reactive intermediates) before transferring to a waste container.
-
Compatibility Check (Self-Validation): Before adding the solution to a bulk waste carboy, extract a 1 mL aliquot. Test the pH with damp indicator paper (target pH 6-8). Observe the aliquot for 5 minutes for any signs of gas evolution, phase separation, or rapid temperature increase. If stable, proceed with bulk transfer.
-
Transfer: Slowly pour the liquid waste into an amber glass or HDPE carboy designated for "Halogenated Organic Waste." Use a grounded funnel to prevent static discharge if using flammable solvents (e.g., methanol, ethyl acetate)[5].
-
Headspace Management: Never fill the waste carboy beyond 80% capacity. The 20% headspace is critical to accommodate potential vapor pressure changes due to ambient temperature fluctuations.
-
Documentation: Log the exact volume and estimated concentration of the compound added to the carboy on the attached waste manifest.
Protocol C: Immediate Spill Management
-
Evacuation & PPE: Evacuate non-essential personnel. Don appropriate PPE: nitrile gloves (double-gloved), chemical splash goggles, and a lab coat. For large powder spills, an N95 or P100 particulate respirator is required.
-
Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or diatomaceous earth). Causality: Do not use combustible materials like sawdust, as the nitroaromatic compound may act as a mild oxidizer under certain conditions.
-
Collection: Carefully sweep the absorbed mixture using a non-sparking plastic dustpan and brush. Transfer to a solid hazardous waste container as detailed in Protocol A.
-
Decontamination: Wash the spill area with a sequence of polar organic solvent (e.g., acetone) followed by copious amounts of soap and water to ensure complete removal of the fluorinated residue.
Ultimate Disposal: High-Temperature Incineration
Do not attempt to chemically destroy or neutralize 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene in the laboratory. The ultimate disposal must be handled by a licensed Environmental Health and Safety (EHS) contractor via High-Temperature Incineration [3].
The Chemistry of Destruction: Standard incineration (~600-800°C) is insufficient for this molecule. The robust C-F bonds require temperatures exceeding 1000°C (1832°F) with a residence time of at least 2 seconds to ensure complete mineralization[2]. At these temperatures, the molecule breaks down into carbon dioxide (CO2), water (H2O), nitrogen oxides (NOx), and hydrogen fluoride (HF). The incineration facility must be equipped with alkaline wet scrubbers (typically utilizing calcium hydroxide, Ca(OH)2) to capture and neutralize the highly corrosive HF gas, precipitating it as inert calcium fluoride (CaF2), and Selective Catalytic Reduction (SCR) systems to manage NOx emissions.
Workflow Visualization
The following diagram maps the logical flow of waste segregation and disposal for 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene, ensuring high-contrast visibility and clear operational pathways.
Workflow for segregation, validation, and disposal of fluorinated nitroaromatic waste.
References
-
Guidechem Chemical Database. "627531-40-2 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene." Guidechem.[URL: https://www.guidechem.com/dictionary/en/627531-40-2.html][1]
-
Benchchem Chemical Safety Guidelines. "High-Temperature Incineration of Fluorinated Organic Compounds." Benchchem. [URL: https://www.benchchem.com][2]
-
Benchchem Chemical Safety Guidelines. "Disposal Procedures for Fluorinated Heterocycles." Benchchem. [URL: https://www.benchchem.com][3]
-
National Center for Biotechnology Information (NCBI). "Management of Waste - Prudent Practices in the Laboratory." U.S. National Library of Medicine.[URL: https://www.ncbi.nlm.nih.gov/books/NBK55878/][4]
-
American Chemical Society (ACS). "Hazard Assessment in Research Laboratories and Common Hazards." ACS Chemical Safety.[URL: https://www.acs.org/content/acs/en/chemical-safety/basics/common-hazards.html][5]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
